molecular formula C24H20BrS B1607171 Tetraphenylantimony Bromide CAS No. 21450-52-2

Tetraphenylantimony Bromide

Cat. No.: B1607171
CAS No.: 21450-52-2
M. Wt: 510.1 g/mol
InChI Key: MRSXZVCXTGNNFI-UHFFFAOYSA-M
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Description

Tetraphenylantimony Bromide is an organoantimony(V) compound that serves as a valuable reagent in research and development. Its primary applications are anticipated in the fields of coordination chemistry and catalysis, where it may act as a precursor or catalyst in organic synthesis and polymerization reactions. Similar organoantimony compounds are known to function as Lewis acids, facilitating various chemical transformations. The compound is intended for research purposes only and is not classified or safe for personal, medicinal, or household use. Researchers are advised to consult the safety data sheet (SDS) prior to handling, as organoantimony compounds may pose health hazards and exhibit toxicity to aquatic life.

Properties

IUPAC Name

bromo(tetraphenyl)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXZVCXTGNNFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401046144
Record name (TB-5-12)-Bromotetraphenylantimony
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Molecular Weight

510.1 g/mol
Source PubChem
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CAS No.

21450-52-2
Record name (TB-5-12)-Bromotetraphenylantimony
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotetraphenylantimony
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Record name (TB-5-12)-Bromotetraphenylantimony
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Record name Bromotetraphenylantimony
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Foundational & Exploratory

Thermal Stability and Decomposition of Tetraphenylantimony Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of tetraphenylantimony bromide (Ph₄SbBr). As a pentavalent organoantimony compound, its thermal behavior is of significant interest to researchers in organometallic chemistry, materials science, and drug development. This document elucidates the fundamental principles governing its decomposition, drawing upon established concepts in organometallic chemistry and comparative analysis with related compounds. Detailed experimental protocols for thermal analysis are presented, alongside a discussion of the anticipated decomposition products and mechanisms. This guide is intended to serve as a critical resource for scientists and professionals working with or developing applications for organoantimony compounds.

Introduction: The Significance of this compound and its Thermal Properties

This compound, a member of the pentavalent organoantimony(V) halide family, possesses a unique molecular architecture with a central antimony atom bonded to four phenyl groups and one bromine atom. These compounds are valuable reagents and precursors in organic synthesis and materials science. Understanding the thermal stability and decomposition pathways of Ph₄SbBr is paramount for several key reasons:

  • Synthetic Applications: Many synthetic procedures involving organoantimony reagents are conducted at elevated temperatures. A thorough understanding of the decomposition threshold and mechanism is crucial to prevent unwanted side reactions and ensure the integrity of the desired products.

  • Material Science: Organoantimony compounds are explored for applications in catalysis and materials with specific electronic or optical properties. The thermal stability directly dictates the operational window and long-term durability of such materials.

  • Safety and Handling: The decomposition of organometallic compounds can release volatile and potentially hazardous products. Knowledge of the decomposition temperature and byproducts is essential for establishing safe handling and storage protocols.

This guide will delve into the core principles of the thermal decomposition of this compound, providing both theoretical grounding and practical experimental insights.

The Postulated Thermal Decomposition Pathway: A Reductive Elimination Mechanism

While specific, in-depth thermal analysis studies exclusively focused on this compound are not extensively reported in the peer-reviewed literature, a highly probable decomposition pathway can be postulated based on the well-established principles of organometallic chemistry, particularly the concept of reductive elimination .[1][2][3][4] This process is a fundamental reaction in organometallic chemistry where the metal center's oxidation state decreases by two, accompanied by the formation of a new bond between two ligands, which are subsequently eliminated from the metal's coordination sphere.[1][2][3]

For pentavalent organoantimony compounds like this compound, the antimony atom is in the +5 oxidation state. Upon heating, it is expected to undergo reductive elimination to form a more stable trivalent antimony(III) species. A close analog, pentaphenylantimony (Ph₅Sb), has been reported to decompose at 200°C to yield triphenylstibine (Ph₃Sb) and biphenyl. This provides a strong precedent for the anticipated thermal behavior of this compound.

The proposed primary decomposition pathway for this compound is the reductive elimination of bromobenzene (PhBr), leading to the formation of triphenylantimony (Ph₃Sb).

Ph₄SbBr (s) → Ph₃Sb (l/g) + PhBr (g)

This reaction involves the cleavage of an antimony-phenyl and the antimony-bromine bond, with the concurrent formation of a carbon-bromine bond. The triphenylantimony produced is a stable trivalent organoantimony compound.

Decomposition_Pathway Ph4SbBr This compound (SbV) TS Transition State Ph4SbBr->TS Heat (≥204°C) Products Decomposition Products TS->Products Reductive Elimination Ph3Sb Triphenylantimony (SbIII) Products->Ph3Sb PhBr Bromobenzene Products->PhBr

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

To experimentally validate the postulated decomposition pathway and quantify the thermal stability of this compound, a combination of thermoanalytical techniques is indispensable. The following sections outline the key experimental workflows.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A simultaneous TGA-DSC analysis provides a comprehensive thermal profile.

Experimental Protocol: TGA-DSC Analysis

  • Instrument Preparation:

    • Ensure the TGA-DSC instrument is calibrated for both temperature and mass.

    • Select an inert atmosphere, typically high-purity nitrogen or argon, to prevent oxidation. Set a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant rate, typically 10°C/min, up to a final temperature of approximately 400°C to ensure complete decomposition.

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss steps. The onset temperature of the mass loss indicates the beginning of decomposition. The percentage of mass loss should be correlated with the expected loss of a bromobenzene molecule.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. The melting of this compound will appear as an endothermic peak. The decomposition process itself may be either endothermic or exothermic. The peak temperature of any thermal event should be noted.

Expected Results:

Based on available data for this compound, a melting point with decomposition is expected around 204°C . The TGA curve should show a significant mass loss corresponding to the elimination of bromobenzene.

ParameterExpected Value
Melting Point~204°C (with decomposition)
Onset of Decomposition (TGA)~200-210°C
Theoretical Mass Loss (for PhBr)30.8%
Evolved Gas Analysis using Mass Spectrometry (EGA-MS)

To identify the volatile decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS). This technique, known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS), provides real-time analysis of the gases released from the sample as it is heated.

Experimental Protocol: TGA-MS Analysis

  • Instrument Setup:

    • Couple the gas outlet of the TGA to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved products.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 10-200) to detect the anticipated products.

  • TGA Program:

    • Follow the same TGA protocol as described in section 3.1.

  • Data Analysis:

    • Correlate the ion currents for specific m/z values with the temperature profile from the TGA.

    • Look for the characteristic mass spectrum of bromobenzene (molecular ion at m/z 156 and 158 in a ~1:1 ratio due to the isotopes of bromine, and fragment ions).

    • Also, monitor for the mass spectrum of triphenylantimony, although its volatility may be lower.

TGA_MS_Workflow cluster_TGA Thermogravimetric Analyzer cluster_MS Mass Spectrometer TGA_Furnace Furnace (Heating Ramp) Sample Ph₄SbBr Sample TGA_Furnace->Sample MS_Inlet Heated Transfer Line TGA_Furnace->MS_Inlet Evolved Gases Balance Microbalance (Measures Mass Loss) Sample->Balance Data_Analysis Data Analysis (Correlate Mass Loss with Evolved Species) Balance->Data_Analysis TGA Curve Ion_Source Ion Source MS_Inlet->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Detector->Data_Analysis Mass Spectra

Caption: Experimental workflow for TGA-MS analysis.

Characterization of Decomposition Products

Beyond EGA-MS, the non-volatile residue and condensed volatile products from a larger-scale pyrolysis experiment can be analyzed to confirm the decomposition pathway.

Experimental Protocol: Preparative Pyrolysis and Product Analysis

  • Pyrolysis:

    • Heat a larger sample (e.g., 100-500 mg) of this compound in a tube furnace under an inert atmosphere at a temperature just above its decomposition point (e.g., 210-220°C).

    • Collect the volatile products in a cold trap.

  • Analysis of Volatile Products:

    • Analyze the contents of the cold trap by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of bromobenzene.

  • Analysis of Non-Volatile Residue:

    • Analyze the solid residue remaining in the pyrolysis tube by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) to confirm the formation of triphenylantimony.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various scientific and industrial applications. While direct, comprehensive thermal analysis data for this specific compound is limited, a robust understanding of its decomposition can be formulated based on the established principles of reductive elimination in pentavalent organoantimony compounds. The primary decomposition pathway is a reductive elimination of bromobenzene to yield triphenylantimony, occurring at approximately 204°C. The experimental protocols outlined in this guide, including TGA-DSC and TGA-MS, provide a clear framework for the detailed investigation of the thermal properties of this compound and related organoantimony compounds. This knowledge is essential for advancing the application of these fascinating molecules in a controlled and predictable manner.

References

  • Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590. [Link]

  • Chemistry LibreTexts. (2023). Reductive Elimination. [Link]

  • Mathabhanga College. (2020). [REACTION OF ORGANOMETALLIC COMPOUNDS]. [Link]

  • Sharutin, V. V., Sharutina, O. K., Gerasimova, A. V., & Senchurin, V. S. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). Russian Journal of General Chemistry, 91(12), 2415-2418. [Link]

  • Wikipedia. (2023). Organoantimony chemistry. [Link]

Sources

The Genesis of Tetraphenylstibonium Salts: An In-depth Technical Guide to Early Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Cornerstone of Organoantimony Chemistry

This guide delves into the foundational research on tetraphenylstibonium salts, a class of organoantimony compounds that have carved a niche in the broader landscape of organometallic chemistry. While perhaps less ubiquitous than their phosphonium and arsonium counterparts, the early investigations into their synthesis, structure, and reactivity laid crucial groundwork for the development of main-group organometallic chemistry. Understanding these pioneering studies offers valuable insights into the evolution of synthetic methodologies and characterization techniques, providing a robust intellectual framework for contemporary researchers. This document moves beyond a mere recitation of facts, aiming to illuminate the scientific reasoning and experimental intricacies that defined the nascent stages of this fascinating field.

The Dawn of Tetraarylstibonium Salts: A Historical Perspective

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of elements beyond carbon. While the precise first synthesis of a tetraphenylstibonium salt is not definitively documented in a single seminal paper, the groundwork was laid by the broader exploration of organoarsenic and organoantimony compounds. The synthesis of analogous tetraphenylarsonium salts preceded that of their stibonium cousins, providing a roadmap for researchers venturing into the heavier pnictogens.

Pioneering work in the field of organometallic chemistry by chemists such as Henry Gilman in the United States was instrumental in developing the synthetic techniques, particularly the use of organometallic reagents like Grignard reagents, which became pivotal for the construction of these complex structures[1][2]. The early investigations were characterized by meticulous experimental work, often without the aid of modern spectroscopic techniques, relying instead on classical methods of characterization such as elemental analysis, melting point determination, and conductivity measurements.

Foundational Synthetic Methodologies

The early syntheses of tetraphenylstibonium salts were elegant in their approach, relying on the fundamental principles of nucleophilic substitution and organometallic reactivity. Two primary strategies emerged as the most viable routes to these compounds.

The Grignard Route: A Powerful C-Sb Bond Forming Strategy

One of the most significant early methods for the preparation of tetraphenylstibonium salts involved the use of Grignard reagents. This approach leverages the nucleophilic character of the phenyl group in phenylmagnesium bromide to displace halide ions from an antimony(V) precursor. A common precursor for this reaction was triphenylstibine dichloride, which could be readily prepared from triphenylstibine.

Conceptual Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of tetraphenylstibonium bromide via the Grignard reaction.

Detailed Experimental Protocol: Synthesis of Tetraphenylstibonium Bromide via Grignard Reagent [3]

This protocol is a representative example of the Grignard-based synthesis of tetraphenylstibonium bromide.

Step 1: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether through the dropping funnel to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of Tetraphenylstibonium Bromide

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Slowly add a solution of triphenylstibine dichloride in anhydrous diethyl ether to the stirred Grignard reagent.

  • A white precipitate will form.

  • After the addition is complete, continue stirring the mixture at room temperature for one hour.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the excess Grignard reagent and magnesium salts.

  • Separate the ether layer and wash it with water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Remove the ether by distillation to obtain the crude tetraphenylstibonium bromide.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to yield white crystals of tetraphenylstibonium bromide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous ether and flame-dried glassware is critical to prevent the quenching of the Grignard reagent, which would significantly reduce the yield of the desired product.

  • Slow Addition: The reaction between the Grignard reagent and triphenylstibine dichloride is exothermic. Slow addition helps to control the reaction temperature and prevent the formation of byproducts.

  • Acidic Work-up: The use of hydrochloric acid is necessary to dissolve the magnesium salts and facilitate the separation of the organic and aqueous layers.

Direct Arylation of Triphenylstibine

Another early and more direct approach involved the reaction of triphenylstibine with an aryl halide, typically bromobenzene, at elevated temperatures. This method, while conceptually simpler, often required harsh reaction conditions and could lead to lower yields and the formation of byproducts. The use of a catalyst, such as aluminum chloride, was sometimes employed to facilitate the reaction[3].

Conceptual Workflow: Direct Arylation

Caption: Workflow for the synthesis of tetraphenylstibonium bromide via direct arylation.

Detailed Experimental Protocol: Synthesis of Tetraphenylstibonium Bromide by Direct Arylation [4]

This protocol outlines a classic high-temperature synthesis of tetraphenylstibonium bromide.

Step 1: Reaction

  • In a round-bottom flask equipped with a reflux condenser, place a mixture of triphenylstibine and bromobenzene.

  • Heat the mixture to a high temperature, for example, 230 °C, for several hours. The reaction mixture will darken.

Step 2: Work-up and Isolation

  • After cooling, pour the dark reaction mixture into water.

  • Boil the aqueous mixture to dissolve the product and treat it with activated charcoal to decolorize the solution.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Add a saturated aqueous solution of potassium bromide to the hot filtrate.

  • Upon cooling, white crystals of tetraphenylstibonium bromide will precipitate.

Step 3: Purification

  • Collect the crystals by filtration and wash them with cold water.

  • The product can be further purified by recrystallization from hot water or ethanol.

Causality Behind Experimental Choices:

  • High Temperature: The direct reaction between triphenylstibine and bromobenzene has a high activation energy, necessitating elevated temperatures to proceed at a reasonable rate.

  • Use of Potassium Bromide: The addition of potassium bromide provides a common ion (Br⁻) that promotes the crystallization of the sparingly soluble tetraphenylstibonium bromide from the aqueous solution.

  • Activated Charcoal: The high-temperature reaction often produces colored impurities. Activated charcoal is used to adsorb these impurities, resulting in a purer, white product.

Early Characterization Techniques and Findings

In the absence of modern spectroscopic methods, early researchers relied on a combination of physical and chemical techniques to characterize the newly synthesized tetraphenylstibonium salts.

Physical Properties and Elemental Analysis

The primary methods of characterization included melting point determination and elemental analysis. A sharp and reproducible melting point was a key indicator of purity. Elemental analysis, which determines the percentage composition of elements (carbon, hydrogen, and antimony), was crucial for confirming the empirical formula of the compound.

CompoundMelting Point (°C)Reference
Tetraphenylstibonium Bromide202-208[4]
Conductivity Studies: Unveiling the Ionic Nature

Conductivity measurements in solution were instrumental in establishing the ionic nature of tetraphenylstibonium salts. These studies, typically performed in solvents like acetonitrile, demonstrated that these compounds dissociate into a tetraphenylstibonium cation ([Ph₄Sb]⁺) and a halide anion.

A series of studies on tetraphenylstibonium halides (Ph₄SbX, where X = F, Cl, Br, I) revealed that their electrolytic conductivity varies with the halide. For instance, in acetonitrile, tetraphenylstibonium fluoride, chloride, and bromide behave as weak electrolytes, while tetraphenylstibonium iodide is a strong electrolyte[5]. This difference in behavior provides insights into the degree of ion-pairing in solution, which is influenced by the size and polarizability of the anion.

CompoundElectrolytic Behavior in Acetonitrile
Ph₄SbFVery weak electrolyte
Ph₄SbClWeak electrolyte
Ph₄SbBrWeak electrolyte
Ph₄SbIStrong electrolyte

Data from Khan et al.[5]

Early Investigations into Reactivity and Properties

Thermal Stability

Early studies on the thermal stability of organoantimony compounds, including tetraphenylstibonium salts, were often qualitative, noting decomposition upon heating to high temperatures. Pentaphenylantimony, a related compound, was observed to decompose at 200 °C to triphenylstibine and biphenyl[6]. While specific decomposition temperatures for tetraphenylstibonium salts from the earliest literature are scarce, it was generally understood that these were relatively stable crystalline solids at ambient temperature.

Formation of Trihalides

Early investigations also explored the reactivity of tetraphenylstibonium halides with halogens and interhalogen compounds. Conductometric titrations demonstrated that tetraphenylstibonium halides readily react with species like bromine (Br₂), iodine monobromide (IBr), and iodine monochloride (ICl) in acetonitrile solution to form stable trihalide salts, such as [Ph₄Sb][Br₃], [Ph₄Sb][IBr₂], and [Ph₄Sb][ICl₂][5]. These trihalide salts were found to be strong electrolytes in acetonitrile[5].

The Legacy and Future Outlook

The early studies on tetraphenylstibonium salts, conducted with the limited analytical tools of the time, were foundational to the development of organoantimony chemistry. The synthetic methods developed, the characterization of their ionic nature, and the initial explorations of their reactivity provided a crucial starting point for subsequent research. While modern research benefits from a vast array of sophisticated analytical techniques, the fundamental principles established by these pioneering chemists remain relevant. The insights gained from these early investigations continue to inform the design and synthesis of new organoantimony compounds with potential applications in catalysis, materials science, and medicine.

References

  • Wikipedia. Organoantimony chemistry. [Link]

  • Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590.
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  • Fujita, H., Sasamoto, O., Sugita, K., Kitamura, M., & Ouchi, A. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchGate. [Link]

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Methodological & Application

Catalytic Applications of Tetraphenylantimony Bromide in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organoantimony Catalysis

Organoantimony compounds have emerged as versatile platforms in organic synthesis, demonstrating utility in a range of catalytic transformations.[1] Among these, pentavalent organoantimony species, such as tetraphenylantimony bromide, exhibit unique catalytic properties attributable to the Lewis acidic character of the antimony center and the potential for the bromide counter-ion to participate in reaction mechanisms. This document provides detailed application notes and protocols for the use of this compound as a catalyst, with a primary focus on its application in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This transformation is of significant interest due to its atom economy and the value of cyclic carbonates as intermediates, aprotic polar solvents, and electrolytes.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the catalyst's properties is essential for its effective application.

PropertyValue
Chemical Formula C₂₄H₂₀BrSb
Molecular Weight 510.1 g/mol
Appearance White to off-white powder or crystals
Melting Point 215-218 °C
Solubility Soluble in polar organic solvents such as DMF, DMSO; sparingly soluble in chlorinated solvents; insoluble in nonpolar solvents and water.

Application 1: Synthesis of Cyclic Carbonates via Cycloaddition of CO₂ to Epoxides

The synthesis of cyclic carbonates from the coupling of carbon dioxide with epoxides is a highly atom-economical reaction and a significant area of green chemistry.[2] this compound has been identified as an effective catalyst for this transformation, leveraging the Lewis acidity of the antimony center to activate the epoxide ring.[4]

Mechanistic Insights: A Dual Activation Pathway

The catalytic cycle is proposed to involve a dual activation mechanism. The Lewis acidic pentavalent antimony center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and rendering the epoxide more susceptible to nucleophilic attack.[5] The bromide anion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the activated epoxide ring, leading to a ring-opened haloalkoxide intermediate. Subsequent insertion of carbon dioxide into the antimony-alkoxide bond, followed by intramolecular cyclization, yields the cyclic carbonate and regenerates the catalyst.

G cluster_0 Catalytic Cycle A Ph4SbBr C [Ph4SbBr • Epoxide] Complex (Lewis Acid Activation) A->C Coordination B Epoxide B->C Coordination D Ring-Opened Intermediate (Nucleophilic Attack by Br⁻) C->D Ring Opening F Intermediate after CO₂ Insertion D->F CO₂ Insertion E CO₂ E->F CO₂ Insertion F->A Cyclization & Regeneration G Cyclic Carbonate F->G Cyclization & Regeneration H Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates.

Experimental Protocol: Synthesis of Propylene Carbonate

This protocol details the synthesis of propylene carbonate from propylene oxide and carbon dioxide using this compound as the catalyst.

Materials:

  • This compound (Catalyst)

  • Propylene Oxide (Substrate)

  • Carbon Dioxide (Reagent)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charging the Reactor:

    • To the autoclave, add this compound (e.g., 0.5-2 mol% relative to the epoxide).

    • Add the desired amount of propylene oxide. The reaction can be run neat or with a solvent. If using a solvent, add anhydrous DMF.

  • Reaction Setup:

    • Seal the autoclave securely.

    • Begin stirring the reaction mixture.

    • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-50 atm). It is crucial to handle pressurized CO₂ with appropriate safety precautions.

  • Reaction Conditions:

    • Heat the autoclave to the desired temperature (e.g., 100-150 °C).

    • Maintain the reaction at the set temperature and pressure with continuous stirring for the desired reaction time (e.g., 4-24 hours). The optimal conditions may vary depending on the substrate and catalyst loading.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess carbon dioxide in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure cyclic carbonate.

Data Summary: Influence of Reaction Parameters

The efficiency of the cycloaddition reaction is influenced by several factors. The following table summarizes typical trends observed in organoantimony-catalyzed systems.

ParameterEffect on Conversion/YieldRationale
Temperature Increases up to an optimum, then may decreaseHigher temperatures increase reaction rates, but can also lead to side reactions or catalyst decomposition.
CO₂ Pressure IncreasesHigher pressure increases the concentration of CO₂ in the reaction medium, favoring the insertion step.
Catalyst Loading IncreasesA higher catalyst concentration generally leads to a faster reaction rate.
Solvent Polar aprotic solvents can be beneficialSolvents like DMF can improve the solubility of the catalyst and reactants, and may help to stabilize charged intermediates.

Application 2: Potential as a Co-catalyst in Polymerization Reactions

While specific protocols for this compound as a primary initiator for polymerization are not extensively documented, its properties suggest potential as a co-catalyst, particularly in cationic polymerization.[6] In such systems, the Lewis acidic antimony center could act in synergy with other initiators to activate monomers.

Conceptual Workflow: Cationic Polymerization

G cluster_1 Conceptual Cationic Polymerization Workflow A Initiator (e.g., R-X) D Activated Monomer Complex A->D Initiation B This compound (Co-catalyst/Lewis Acid) B->D Initiation C Monomer (e.g., Styrene, Vinyl Ether) C->D Initiation E Propagating Polymer Chain C->E Propagation D->E Propagation F Termination/Chain Transfer E->F G Polymer F->G

Caption: Conceptual workflow for cationic polymerization with a co-catalyst.

Further research is warranted to explore the full potential of this compound in this capacity and to develop specific protocols.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.

Conclusion and Future Outlook

This compound is a promising catalyst for the synthesis of cyclic carbonates from epoxides and CO₂, offering a valuable tool for green and sustainable chemistry. Its role as a Lewis acid opens avenues for its application in other organic transformations. Future research will likely focus on expanding the substrate scope, optimizing reaction conditions for milder and more efficient processes, and exploring its potential in other catalytic systems, such as polymerization and other C-C and C-heteroatom bond-forming reactions.

References

  • Catalysts for CO2/epoxide ring-opening copolymerization. PubMed. Available at: [Link]

  • Cycloaddition of CO2 to Epoxides Using Bifunctional Triphenylphosphonium Catalysts. ResearchGate. Available at: [Link]

  • Catalysts for CO2/epoxide ring-opening copolymerization. ResearchGate. Available at: [Link]

  • Synthesis of cyclic carbonates from carbon dioxide and epoxides in the presence of organoantimony compounds as novel catalysts. ACS Publications. Available at: [Link]

  • Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms. PubMed Central. Available at: [Link]

  • Synthesis of cyclic carbonates from epoxides and CO2. Semantic Scholar. Available at: [Link]

  • Metal-free catalysts for the synthesis of cyclic carbonates through the reaction of CO2 with epoxides. University of Groningen Research Portal. Available at: [Link]

  • Cycloaddition of CO2 to epoxides by highly nucleophilic 4-aminopyridines: establishing a relationship between carbon basicity and catalytic performance by experimental and DFT investigations. Royal Society of Chemistry. Available at: [Link]

  • Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Royal Society of Chemistry. Available at: [Link]

  • Cationic polymerization. Wikipedia. Available at: [Link]

  • Theoretical Study on Epoxide Ring-opening in CO2/Epoxide Copolymerization Catalyzed by Bifunctional Salen-Type Cobalt(III) Complexes: Influence of Stereoelectronic Factors. MDPI. Available at: [Link]

  • Synthesis of cyclic carbonates from epoxides and CO2. Royal Society of Chemistry. Available at: [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PubMed Central. Available at: [Link]

  • Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates. Frontiers. Available at: [Link]

  • Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. MDPI. Available at: [Link]

  • Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. PubMed. Available at: [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. Available at: [Link]

  • Structural manipulation of organoantimony cations for tuneable Lewis acidity and reactivity of palladium organoantimony complexes. Nanyang Technological University. Available at: [Link]

  • Cycloaddition of different epoxides to CO 2 with the catalytic system 1/TBAB. ResearchGate. Available at: [Link]

  • Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. MDPI. Available at: [Link]

Sources

Application Note & Protocol: A Novel Approach to Nanoparticle Synthesis Utilizing Tetraphenylantimony Bromide as a Capping and Phase-Transfer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern materials science and nanomedicine. While various organometallic compounds have been employed as precursors, capping agents, or catalysts, the role of organoantimony compounds, specifically Tetraphenylantimony Bromide (TPASbBr), remains largely unexplored in this domain. This document presents a pioneering, detailed protocol for the synthesis of nanoparticles, proposing the use of this compound as a capping and phase-transfer agent. Drawing parallels from its phosphonium and ammonium analogs, this guide provides a scientifically grounded, hypothetical framework for researchers. It covers the mechanistic rationale, a step-by-step synthesis protocol, characterization methodologies, and critical safety considerations.

Introduction: The Untapped Potential of Organoantimony Compounds in Nanotechnology

Nanoparticle synthesis is a field driven by the quest for novel materials with unique properties. The choice of capping agents and stabilizers is critical in controlling the nucleation and growth of nanoparticles, thereby dictating their final characteristics and applicability. Quaternary ammonium and phosphonium salts are well-documented for their roles as stabilizing or capping agents, preventing agglomeration and controlling the size and shape of nanoparticles.[1]

This compound, an organoantimony compound, shares structural similarities with these widely used agents, particularly the bulky tetraphenyl cation.[1][2] While its primary applications have been in other areas of organic and organometallic synthesis, its ionic nature and the presence of the large phenyl groups suggest a strong potential for it to function as an effective nanoparticle stabilizer.[1][3] This protocol, therefore, ventures into this novel application, providing a foundational methodology for synthesizing nanoparticles with this compound.

Mechanistic Rationale: The Hypothesized Role of this compound

We propose a dual role for this compound in a biphasic nanoparticle synthesis system:

  • Capping/Stabilizing Agent : The bulky tetraphenylstibonium cation ([Sb(C₆H₅)₄]⁺) is hypothesized to adsorb onto the surface of newly formed nanoparticles. This steric hindrance would prevent uncontrolled aggregation, leading to a stable colloidal suspension of well-dispersed nanoparticles. This mechanism is analogous to how cetyltrimethylammonium bromide (CTAB) and tetraphenylphosphonium bromide (TPPB) function in the synthesis of gold and silver nanoparticles.[1][4]

  • Phase-Transfer Catalyst : In a two-phase (aqueous-organic) system, the ionic nature of this compound allows it to facilitate the transfer of reactants between the two phases, enhancing reaction rates.[1] This is particularly useful when an aqueous reducing agent is used to reduce a metal precursor dissolved in an organic solvent.

The proposed mechanism is illustrated in the workflow diagram below.

G cluster_organic Organic Phase cluster_interface Phase Interface ReducingAgent Reducing Agent (e.g., NaBH₄) TPASbBr [Sb(Ph)₄]⁺Br⁻ ReducingAgent->TPASbBr Transfers Reducing Agent to Interface MetalPrecursor Metal Precursor (e.g., HAuCl₄ in Toluene) MetalPrecursor->TPASbBr Transfers Metal Precursor to Interface Nanoparticle Nanoparticle Formation Nanoparticle->Nanoparticle TPASbBr->Nanoparticle Reduction and Nucleation

Caption: Proposed mechanism of this compound in nanoparticle synthesis.

Experimental Protocol: Synthesis of Gold Nanoparticles

This protocol details the synthesis of gold nanoparticles (AuNPs) as a model system. The principles can be adapted for other metallic nanoparticles.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
Tetrachloroauric(III) acid trihydrateHAuCl₄·3H₂O≥99.9%e.g., Sigma-AldrichMetal Precursor
This compound(C₆H₅)₄SbBr≥98%e.g., BenchChemCapping/Phase-Transfer Agent
Sodium BorohydrideNaBH₄≥99%e.g., Fisher ScientificReducing Agent
TolueneC₇H₈Anhydrous, ≥99.8%VariousOrganic Solvent
Deionized WaterH₂O18.2 MΩ·cm-Aqueous Solvent
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 25 mM solution of HAuCl₄ in toluene.

    • Prepare a 100 mM solution of this compound in toluene.

    • Prepare a fresh, ice-cold 100 mM solution of NaBH₄ in deionized water. Caution: NaBH₄ reacts with water to produce flammable hydrogen gas.[5] Handle in a chemical fume hood.

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of the HAuCl₄ solution.

    • Add 1 mL of the this compound solution to the flask.

    • Stir the mixture vigorously at 800 rpm to ensure proper mixing.

  • Nanoparticle Synthesis:

    • Rapidly inject 1 mL of the ice-cold NaBH₄ solution into the vigorously stirring organic solution.

    • Observe the color change. The solution should rapidly turn from yellow to a deep ruby red, indicating the formation of gold nanoparticles.[6]

    • Allow the reaction to proceed for 1 hour at room temperature with continuous stirring to ensure complete reaction and stabilization.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and allow the phases to separate.

    • Carefully collect the organic (upper) layer containing the nanoparticles.

    • Wash the organic layer three times with an equal volume of deionized water to remove excess reducing agent and other water-soluble byproducts.

    • The nanoparticles can be further purified by centrifugation (e.g., 10,000 rpm for 30 minutes), discarding the supernatant, and redispersing the nanoparticle pellet in fresh toluene. This process is analogous to purification methods used for other types of nanoparticles.[4]

G A Prepare Stock Solutions (HAuCl₄, TPASbBr, NaBH₄) B Mix HAuCl₄ and TPASbBr in Toluene A->B C Vigorous Stirring (800 rpm) B->C D Rapid Injection of Ice-Cold NaBH₄ C->D E Color Change (Yellow to Ruby Red) D->E F Stir for 1 hour E->F G Phase Separation & Purification F->G

Caption: Experimental workflow for the synthesis of gold nanoparticles using TPASbBr.

Characterization and Validation

To validate the successful synthesis and stabilization of nanoparticles by this compound, the following characterization techniques are essential:

  • UV-Visible Spectroscopy: To confirm the formation of gold nanoparticles by identifying the Surface Plasmon Resonance (SPR) peak, which is typically around 520 nm for spherical AuNPs.[7] The absorbance spectra can also provide information about the aggregation state of the nanoparticles.[7]

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized nanoparticles. This is crucial to confirm that the particles are well-dispersed and not aggregated.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the tetraphenylstibonium cation on the surface of the nanoparticles, evidenced by the characteristic vibrational bands of the phenyl groups.

Safety and Handling of this compound

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents specific hazards that must be managed with appropriate precautions.

Hazard StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Avoid breathing dust.[8][9] Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[8]
Skin and Eye Irritation Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[8] Avoid release to the environment.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store away from strong oxidizing agents.[8]

First Aid Measures:

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][10]

Potential Applications and Future Directions

The successful synthesis of nanoparticles capped with this compound could open up new avenues in various fields. Antimony-containing nanomaterials have shown promise in:

  • Catalysis: Antimony oxides and other derivatives are used in various catalytic processes.[11]

  • Biomedical Applications: Antimony nanoparticles are being investigated for roles in drug delivery, cancer therapy, and bio-imaging.[12][13]

  • Electronics and Sensors: The unique electronic properties of antimony make its nanoparticles suitable for applications in batteries, sensors, and thermoelectric devices.[12][13]

Future research should focus on exploring the synthesis of different types of nanoparticles (e.g., Ag, Pt, Pd) using this protocol, and investigating the influence of reaction parameters (e.g., concentration of TPASbBr, temperature) on the nanoparticle characteristics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Tetraphenylstibonium Bromide in Materials Science.
  • Ahmad, R., et al. (2016). Role of Cetyltrimethylammonium Bromide in the Green Synthesis of Silver Nanoparticles Using Mimusops elengi, Linn. (Maulsari) Leaf Extract. SciRP.org.
  • Sharutin, V. V., et al. (n.d.). Synthesis and structure of bis(tetraphenylantimony) malonate. ResearchGate.
  • Wang, Y., et al. (2007). Synthesis of tetraphenylphosphonium bromide. ResearchGate.
  • ACS Publications. (n.d.). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au.
  • Fisher Scientific. (n.d.). Safety Data Sheet - this compound.
  • AZoNano. (2013). Antimony (Sb) Nanoparticles - Properties, Applications.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. RSC Publishing.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet - Antimony tetraphenyl bromide.
  • ResearchGate. (n.d.). Review on Oxides of antimony nanoparticles: Synthesis, properties, and applications.
  • Beilstein Journals. (2024). Nanoarchitectonics with cetrimonium bromide on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol.
  • Protocols.io. (2022). Synthesis of Silver Nanoparticles V.1.
  • PubMed Central. (n.d.). Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium.
  • ResearchGate. (2021). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate).
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetradecyltrimethylammonium bromide.
  • PubMed Central. (n.d.). Semimetal Nanomaterials of Antimony as Highly Efficient Agent for Photoacoustic Imaging and Photothermal Therapy.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Performance of Silver Bromide and Silver Nanoparticles.
  • Nanomaterials. (n.d.). Antimony Nanoparticles Buy Ultra-High-Purity Nanomaterials.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

Application Notes and Protocols for Reactions Involving Tetraphenylantimony Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Tetraphenylantimony Bromide in Synthetic Chemistry

Tetraphenylantimony(V) bromide, with the chemical formula (C₆H₅)₄SbBr, is an organoantimony compound that holds considerable promise for specialized applications in organic synthesis and materials science.[1] As a pentavalent antimony species, it features a central antimony atom bonded to four phenyl groups and one bromine atom. While less ubiquitous than its phosphorus and arsenic analogs, the unique reactivity profile of this compound, particularly its potential as a phenylating agent, warrants detailed exploration.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the experimental setups for reactions involving this compound. We will delve into its core reactivity, present detailed protocols for key transformations, and offer expert insights into ensuring experimental success and reproducibility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₀BrSb[2]
Molecular Weight 510.08 g/mol [2]
Appearance White to off-white powder or crystalsAmerican Elements
Melting Point 204 °C (decomposes)[3]
Solubility Insoluble in water.American Elements

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Hazard Statements: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor.[2]

Core Reactivity: The Tetraphenylstibonium Cation as a Phenyl Donor

The central theme of this compound reactivity revolves around its ability to act as a phenylating agent . This capability stems from the nature of the pentavalent organoantimony center. While the tetraphenylantimony(V) cation, [(C₆H₅)₄Sb]⁺, is relatively stable, one of the four phenyl groups can be transferred to a suitable nucleophile. This reactivity is analogous to that of pentaphenylantimony (Ph₅Sb), which readily reacts with protic reagents to eliminate benzene and form tetraphenylantimony(V) derivatives.[4]

The general mechanism for phenylation using this compound can be conceptualized as a nucleophilic attack on one of the phenyl groups attached to the antimony center, facilitated by conditions that promote the departure of the bromide ion and the subsequent transfer of a phenyl anion equivalent.

Application Note 1: O-Phenylation of Phenols and Alcohols

The introduction of a phenyl group to a hydroxyl moiety is a valuable transformation in organic synthesis, particularly in the construction of diaryl ethers and aryl alkyl ethers, which are common motifs in pharmaceuticals and functional materials.

Expertise & Experience: Mechanistic Considerations

The phenylation of alcohols and phenols with this compound is predicated on the nucleophilicity of the hydroxyl group. The reaction is typically facilitated by a base, which deprotonates the alcohol or phenol to generate the more nucleophilic alkoxide or phenoxide. This anionic species then attacks one of the ipso-carbons of the phenyl rings on the antimony center. The choice of base and solvent is critical to ensure solubility of the reagents and to modulate the reactivity. Non-protic, polar solvents are generally preferred to avoid competitive reactions with the solvent.

Trustworthiness: Self-Validating Protocol

The following protocol is designed with internal checks to validate its progress. The disappearance of the starting alcohol/phenol and the formation of the corresponding ether can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of the triphenylantimony oxide byproduct is also an indicator of reaction progression.

Detailed Protocol: O-Phenylation of 4-Methoxyphenol

Materials and Reagents:

  • This compound ((C₆H₅)₄SbBr)

  • 4-Methoxyphenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Preparation of the Nucleophile: To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous DMF (40 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is evident by the cessation of hydrogen gas evolution.

  • Phenylation Reaction: To the solution of the sodium 4-methoxyphenoxide, add this compound (5.10 g, 10 mmol) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxydiphenyl ether.

Table 2: Representative Quantitative Data for O-Phenylation

SubstrateProductBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenol4-Methoxydiphenyl etherNaHDMF8018~75-85
PhenolDiphenyl etherNaHDMF8024~70-80
Benzyl alcoholBenzyl phenyl etherNaHDMF8024~60-70

Yields are approximate and may vary depending on reaction scale and purity of reagents.

Diagram 1: Workflow for the O-Phenylation of Phenols

O_Phenylation_Workflow cluster_prep Nucleophile Preparation cluster_reaction Phenylation cluster_workup Work-up & Purification Phenol Phenol/Alcohol Phenoxide Alkoxide/Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Solvent_Prep Anhydrous Solvent (DMF) Solvent_Prep->Phenoxide Reaction_Vessel Reaction at 80°C Phenoxide->Reaction_Vessel TPSbBr Tetraphenylantimony Bromide TPSbBr->Reaction_Vessel Product_Mixture Product Mixture Reaction_Vessel->Product_Mixture Phenyl Transfer Quench Quench (NH₄Cl) Product_Mixture->Quench Extraction Extraction (Et₂O) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Phenyl Ether Purification->Final_Product

Caption: Workflow for the O-phenylation of phenols and alcohols using this compound.

Application Note 2: N-Phenylation of Amines

The formation of N-aryl bonds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a reagent for the N-phenylation of primary and secondary amines to furnish the corresponding anilines.

Expertise & Experience: Overcoming Challenges

The N-phenylation of amines using this methodology requires careful consideration of the amine's basicity and nucleophilicity. Less basic, more nucleophilic amines are often better substrates. Stronger bases may be required to deprotonate less acidic amines. Side reactions, such as the quaternization of the amine, can occur, especially with primary amines.[5][6] Therefore, controlling the stoichiometry and reaction temperature is crucial. The use of a bulky, non-nucleophilic base can help to minimize side reactions.

Trustworthiness: Method Validation

The progress of the N-phenylation reaction can be effectively monitored by LC-MS, which will show the consumption of the starting amine and the emergence of the phenylated product. ¹H NMR spectroscopy of the crude reaction mixture can also provide evidence for the formation of the desired product and potential byproducts.

Detailed Protocol: N-Phenylation of Morpholine

Materials and Reagents:

  • This compound ((C₆H₅)₄SbBr)

  • Morpholine

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Preparation of the Nucleophile: To a dry Schlenk flask under an inert atmosphere, add morpholine (0.87 g, 10 mmol) and anhydrous toluene (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) via syringe.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Phenylation Reaction: Add this compound (5.10 g, 10 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours, monitoring by GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (40 mL).

  • Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-phenylmorpholine.

Diagram 2: Logical Relationship in N-Phenylation

N_Phenylation_Logic Start Starting Materials: - Amine - this compound - Base (e.g., KHMDS) Deprotonation Amine Deprotonation Start->Deprotonation Base Nucleophilic_Attack Nucleophilic Attack of Amide on Sb-Ph Deprotonation->Nucleophilic_Attack Generates Nucleophilic Amide Phenyl_Transfer Phenyl Group Transfer Nucleophilic_Attack->Phenyl_Transfer Forms new C-N bond Product N-Phenylated Amine Phenyl_Transfer->Product Byproduct Triphenylantimony Oxide (after workup) Phenyl_Transfer->Byproduct

Caption: Key steps in the N-phenylation of amines using this compound.

Conclusion and Future Outlook

This compound, while a specialized reagent, offers a viable pathway for the phenylation of O- and N-nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. Future research may focus on expanding the substrate scope, optimizing reaction conditions to improve yields and reduce reaction times, and exploring the catalytic potential of this compound in other organic reactions. The development of milder and more environmentally friendly conditions will further enhance the utility of this intriguing organoantimony compound.

References

  • American Elements. Tetraphenylantimony(V) Bromide. [Link]

  • Sharutin, V. V., Sharutina, O. K., & Bel'skii, V. K. (2000). Phenylation of Antimony(V) Organic Compounds with Pentaphenylantimony. The Structure of Tetraphenylantimony Chloride. Russian Journal of General Chemistry, 70(8), 1261–1264.
  • Wikipedia. Pentaphenylantimony. [Link]

  • PubChem. This compound. [Link]

  • LookChem. This compound. [Link]

  • Walker, M. A. Preparation of primary amines. In Organic Chemistry 1: An open textbook. SUNY Potsdam.
  • Lumen Learning. Reaction of RX with NH3 and amines. In Organic Chemistry 1: An open textbook.

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Application Notes and Protocols: Unraveling the Catalytic Action of Tetraphenylantimony Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed exploration of the mechanistic principles and practical protocols for utilizing Tetraphenylantimony Bromide, Ph₄SbBr, in catalytic cycles. While less ubiquitous than its phosphorus and nitrogen analogs, this organoantimony compound presents unique catalytic activities rooted in its distinct electronic and structural properties. This guide moves beyond a simple recitation of procedures to explain the underlying chemical rationale, empowering researchers to not only apply these methods but also to innovate upon them.

Core Principles: The Dual Catalytic Personality of this compound

This compound's catalytic utility stems primarily from two key modes of action: its function as a phase-transfer catalyst and its role as a Lewis acid catalyst . The interplay between these two functions dictates its efficacy in a variety of organic transformations.

Phase-Transfer Catalysis (PTC): Bridging Chemical Divides

In heterogeneous reaction mixtures, where reactants are segregated in immiscible phases (e.g., a solid-liquid or liquid-liquid system), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. This compound, as a quaternary stibonium salt, can overcome this limitation.

The catalytic cycle in phase-transfer catalysis is initiated by the exchange of its bromide anion with the anionic reactant in the aqueous or solid phase. This forms a lipophilic ion pair, [Ph₄Sb]⁺[Reactant]⁻, which is soluble in the organic phase. This ion pair then transports the reactant into the organic phase to react with the substrate. Following the reaction, the tetraphenylstibonium cation shuttles the byproduct anion back to the initial phase, thus completing the catalytic cycle. The lipophilicity of the four phenyl groups is crucial for its solubility in organic solvents, making it an effective transport agent.[1]

A generalized workflow for a phase-transfer catalyzed reaction is depicted below:

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Anionic_Reactant Anionic Reactant (Y⁻) Catalyst_Organic [Ph₄Sb]⁺Y⁻ Catalyst_Aqueous [Ph₄Sb]⁺Br⁻ Catalyst_Aqueous->Catalyst_Organic Phase Transfer Byproduct_Aqueous Byproduct (X⁻) Organic_Substrate Organic Substrate (RX) Product Product (RY) Organic_Substrate->Product Reaction Catalyst_Organic->Catalyst_Aqueous Regeneration

Caption: Generalized workflow for phase-transfer catalysis.

Lewis Acid Catalysis: Activation through Electron Acceptance

The antimony(V) center in this compound can function as a Lewis acid, accepting electron density from a Lewis basic substrate. This interaction activates the substrate towards nucleophilic attack. The crystal structure of tetraphenylantimony(V) bromide reveals a trigonal bipyramidal geometry with a notably long apical Sb-Br bond.[2][3] This elongated bond suggests a facile dissociation to generate the tetraphenylstibonium cation, [Ph₄Sb]⁺, and a bromide anion. The cationic antimony center is a potent Lewis acid.

Tetraarylstibonium cations have been implicated in the catalysis of cycloaddition reactions, such as the reaction of epoxides with carbon dioxide or isocyanates to form oxazolidinones.[4] The catalytic cycle likely involves the coordination of the epoxide oxygen to the Lewis acidic antimony center, which polarizes the C-O bond and facilitates ring-opening by a nucleophile.

A proposed mechanism for the Lewis acid-catalyzed activation of an epoxide is illustrated below:

Lewis_Acid_Catalysis Catalyst [Ph₄Sb]⁺ Lewis Acidic Catalyst Activated_Complex Activated Complex Epoxide coordinated to [Ph₄Sb]⁺ Catalyst->Activated_Complex Coordination Epoxide Substrate (Epoxide) Epoxide->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product

Caption: Lewis acid-catalyzed activation of an epoxide.

Protocols and Methodologies

The following protocols are provided as a starting point for researchers. It is imperative to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified, and to use anhydrous solvents when necessary.

Protocol for Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol is adapted from procedures for analogous phosphonium salts and is applicable to a wide range of nucleophilic substitution reactions.[5]

Objective: To synthesize an ether via Williamson ether synthesis using a phase-transfer catalyst.

Materials:

  • Reactant 1 (e.g., a phenol)

  • Reactant 2 (e.g., an alkyl halide)

  • This compound (1-5 mol%)

  • Aqueous base (e.g., NaOH or K₂CO₃ solution)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol in the chosen organic solvent.

  • Addition of Base: Add the aqueous base solution to the flask.

  • Catalyst Addition: Add this compound (1-5 mol% relative to the limiting reagent) to the biphasic mixture.

  • Addition of Alkyl Halide: Slowly add the alkyl halide to the vigorously stirred reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or a new peak in the GC chromatogram. The identity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for Lewis Acid-Catalyzed Oxidation

This protocol is based on the oxidation of furoin to furil using a related triphenylantimony catalyst and can be adapted for other oxidation reactions.[6]

Objective: To perform an aerobic oxidation of an α-hydroxyketone.

Materials:

  • α-Hydroxyketone (e.g., furoin)

  • This compound (as a precatalyst that may generate the active species in situ, typically 5-10 mol%)

  • Organic solvent (e.g., dichloromethane, acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-hydroxyketone and this compound in the organic solvent.

  • Reaction: Stir the solution at room temperature under an atmosphere of air (or oxygen, if a more potent oxidant is required).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Causality in Experimental Choices: The choice of an air or oxygen atmosphere is critical as it is the terminal oxidant in this catalytic cycle. The antimony catalyst facilitates the transfer of electrons from the substrate to oxygen. The solvent should be chosen to be inert to the reaction conditions and to solubilize both the substrate and the catalyst.

Data Presentation and Characterization

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₄H₂₀BrSb[7]
Molecular Weight 510.1 g/mol [7]
Appearance White to off-white solid[8]
Melting Point 204 °C (decomposes)[6]
Solubility Soluble in many organic solventsGeneral Knowledge
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the phenyl groups, including C-H stretching and bending vibrations, and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be dominated by multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons.

    • ¹³C NMR: The spectrum will show several signals in the aromatic region corresponding to the different carbon environments in the phenyl rings.

Mechanistic Diagrams and Catalytic Cycles

Catalytic Cycle for Phase-Transfer Catalysis

PTC_Cycle Catalyst_Start [Ph₄Sb]⁺Br⁻ (in aqueous/solid phase) Ion_Exchange Ion Exchange with Y⁻ Catalyst_Start->Ion_Exchange 1 Catalyst_Organic [Ph₄Sb]⁺Y⁻ (transfers to organic phase) Ion_Exchange->Catalyst_Organic 2 Reaction Reaction with RX Catalyst_Organic->Reaction 3 Catalyst_Regen [Ph₄Sb]⁺X⁻ (transfers to aqueous/solid phase) Reaction->Catalyst_Regen 4 Regeneration Regeneration Catalyst_Regen->Regeneration 5 Regeneration->Catalyst_Start 6

Caption: Catalytic cycle of this compound in PTC.

Proposed Catalytic Cycle for Lewis Acid-Catalyzed Cycloaddition

Lewis_Acid_Cycle Catalyst [Ph₄Sb]⁺ Epoxide_Coordination Coordination of Epoxide Catalyst->Epoxide_Coordination 1 Activated_Epoxide [Ph₄Sb]⁺---O(R₂)C₂H₂ Epoxide_Coordination->Activated_Epoxide 2 Nucleophilic_Attack Nucleophilic Attack (e.g., by CO₂ derived species) Activated_Epoxide->Nucleophilic_Attack 3 Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Intermediate 4 Ring_Closure Ring Closure Intermediate->Ring_Closure 5 Product_Release Product Release Ring_Closure->Product_Release 6 Product_Release->Catalyst 7 Product Cyclic Carbonate Product_Release->Product

Caption: Proposed catalytic cycle for cycloaddition.

Concluding Remarks and Future Outlook

This compound, while not as extensively studied as other onium salts, offers a compelling platform for catalytic applications. Its ability to function through both phase-transfer and Lewis acidic mechanisms provides a versatile tool for organic synthesis. The protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers to explore and expand the synthetic utility of this intriguing catalyst. Further investigations into its role in asymmetric catalysis and its application in the synthesis of complex molecules are promising avenues for future research.

References

  • Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]

  • stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • This compound. Ereztech. [Link]

  • stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. Sci-Hub. [Link]

  • This compound. PubChem. [Link]

  • Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. eScholarship.org. [Link]

  • Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. PubMed Central. [Link]

  • Synthesis of tetraphenylphosphonium bromide. ResearchGate. [Link]

  • Facile Access to Organostibines via Selective Organic Superbase Catalyzed Antimony-Carbon Protonolysis. Wiley Online Library. [Link]

  • Publications – Christov's Computational Chemistry Lab. Michigan Technological University. [Link]

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. PubMed Central. [Link]

  • Investigation of the Initiating and Catalytic Behavior of Tri-n-butyltin(IV) n-Butoxide in Ring-Opening Polymerization of ε-Caprolactone and Transesterification of Poly(L-lactic acid). ResearchGate. [Link]

  • Oxidative bromination of ketones using ammonium bromide and oxone (R). ResearchGate. [Link]

  • Organoantimony chemistry. Wikipedia. [Link]

  • Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. [Link]

  • Pnictogen-Bonding Catalysis: Copolymerization of CO2 and Epoxides on Antimony(V) Platforms. PubMed Central. [Link]

  • Synthesis of optically active organoantimony compounds having an (S). SciSpace. [Link]

  • Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]

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Tetraphenylantimony Bromide as an ionic liquid in electrochemical studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Tetraphenylantimony Bromide: A High-Temperature Molten Salt for Specialized Electrochemical Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond Room Temperature Ionic Liquids

In the vast landscape of electrochemical analysis, the choice of electrolyte is paramount, dictating the operational potential window, conductivity, and overall stability of the system. While room-temperature ionic liquids (RTILs) have garnered significant attention, a distinct class of compounds—molten salts—offers unique advantages for high-temperature applications. Tetraphenylantimony (V) bromide, often represented as [SbPh₄]Br, is one such compound. With a melting point of approximately 204-208°C, it does not conform to the conventional definition of an RTIL[1]. Instead, it functions as a molten salt electrolyte, providing a thermally stable, low-volatility medium for electrochemical investigations that are inaccessible with standard organic solvent-based electrolytes.

The utility of [SbPh₄]Br stems from its constituent ions. The tetraphenylstibonium ([SbPh₄]⁺) cation is sterically bulky and possesses a delocalized positive charge across its four phenyl rings. This structure renders it highly resistant to electrochemical reduction, thereby offering a wide cathodic potential window. The bromide (Br⁻) anion, while defining the anodic limit, participates in well-understood electrochemical processes. This guide provides a comprehensive overview of the synthesis, properties, and detailed protocols for the application of this compound as a molten salt electrolyte in advanced electrochemical studies.

Physicochemical Properties & Structural Insights

A thorough understanding of the material's properties is the foundation of its effective application. This compound is a white to off-white crystalline solid under ambient conditions[2].

Causality Behind the Structure: The molecular geometry of this compound in its solid state is a distorted trigonal bipyramid. This structure is a consequence of the VSEPR theory adapted for larger central atoms, where the five-coordinate antimony atom accommodates the four phenyl groups and the bromide ion. The Sb-Br bond is notably long, which can influence its dissociation and ionic mobility in the molten state.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₄H₂₀BrSb[2]
Molecular Weight 510.08 g/mol [2]
Appearance White to off-white powder or crystals[2]
Melting Point 204 - 208 °C[1]
Structure Monoclinic crystals; trigonal bipyramidal molecules[No source found]
Solubility Insoluble in water; Soluble in select organic solvents[No source found]
Ionic Character Functions as a weak electrolyte in acetonitrile[3]

Synthesis and Purification Protocol

Commercially available this compound can vary in purity. For high-precision electrochemical work, synthesis and purification in-house are often necessary to eliminate electroactive impurities. A direct, high-temperature synthesis route has been reported and is detailed below[1]. An alternative chemical principle for its formation involves the protonolysis of pentaphenylantimony with hydrogen bromide, which cleaves one phenyl group to yield benzene and the desired tetraphenylantimony salt[4].

Protocol 1: Synthesis of this compound

Principle: This procedure involves the direct reaction of triphenylstibine with bromobenzene at high temperature, followed by precipitation of the desired salt from an aqueous solution using a source of bromide ions.

Materials:

  • Triphenylstibine (Ph₃Sb)

  • Bromobenzene

  • Potassium bromide (KBr)

  • Deionized water

  • Activated charcoal

Procedure:

  • Reaction Setup: In a high-temperature reaction vessel equipped with a reflux condenser and magnetic stirrer, combine triphenylstibine (e.g., 10 g, 28.3 mmol) and bromobenzene (e.g., 4.5 g, 28.7 mmol)[1].

  • Heating: Heat the mixture to 230 °C under constant stirring. The mixture will darken as the reaction proceeds[1].

    • Expert Insight: This is a demanding reaction condition. Ensure heating is performed in a well-ventilated fume hood using a suitable heating mantle and that all glassware is rated for such temperatures. The dark coloration indicates the formation of complex reaction intermediates.

  • Hydrolysis: After heating, allow the mixture to cool to a safe temperature before carefully pouring it into a beaker containing approximately 250 mL of deionized water[1].

  • Purification by Boiling: Heat the aqueous mixture to boiling. This step helps to dissolve the desired product and decompose some impurities. A small amount of black, insoluble residue may remain[1].

  • Decolorization: Add a small amount of activated charcoal to the boiling solution to adsorb colored impurities.

  • Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove the charcoal and insoluble residue[1].

    • Trustworthiness Check: Pre-heating the filtration apparatus is crucial. If the solution cools during filtration, the product will prematurely crystallize and be lost on the filter paper.

  • Precipitation: To the hot, clear filtrate, add a significant excess of potassium bromide (e.g., 20 g, 168 mmol) and stir until dissolved[1].

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. White crystals of this compound will precipitate[1].

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum to remove all traces of water. The final product should have a melting point in the range of 202-208 °C[1].

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Ph3Sb Triphenylstibine Heat Heat to 230°C Ph3Sb->Heat PhBr Bromobenzene PhBr->Heat Hydrolyze Pour into Water Heat->Hydrolyze Cool first Boil Boil with Charcoal Hydrolyze->Boil Filter Hot Filtration Boil->Filter Precipitate Add KBr & Cool Filter->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Pure [SbPh₄]Br Crystals Isolate->Product

Caption: High-temperature synthesis workflow for this compound.

Application in Electrochemical Studies

This compound can be employed in two primary modes: as a supporting electrolyte in a non-aqueous solvent or as a pure molten salt electrolyte. The latter is particularly useful for studying high-temperature electrochemical processes where conventional solvents would fail.

Protocol 2: Preparation of a Molten Salt Electrochemical Cell

Principle: To create an electrochemical cell using pure [SbPh₄]Br, the salt must be melted under an inert atmosphere to prevent oxidative degradation and interference from atmospheric water and oxygen.

Materials:

  • High-purity this compound (dried under vacuum)

  • High-temperature electrochemical cell (e.g., quartz or ceramic)

  • Working electrode (e.g., Platinum, Glassy Carbon)

  • Counter electrode (e.g., Platinum coil)

  • Reference electrode (e.g., Ag/Ag⁺ wire in a separate compartment with a frit)

  • Tube furnace with temperature controller

  • Inert gas supply (Argon or Nitrogen) with gas purifier

Procedure:

  • Drying: Thoroughly dry the purified [SbPh₄]Br under high vacuum at a temperature below its melting point (e.g., 120 °C) for at least 24 hours. Transfer to an inert atmosphere glovebox.

  • Cell Assembly: Inside the glovebox, add the dried [SbPh₄]Br powder to the electrochemical cell. Assemble the electrodes, ensuring they are not touching.

    • Expert Insight: The choice of reference electrode is critical. A quasi-reference like a silver wire can be used, but its potential will drift. For stable measurements, a separated reference electrode is required.

  • Inert Atmosphere: Seal the cell and transfer it to a tube furnace. Purge the furnace with high-purity inert gas for at least 1 hour to remove any residual air. Maintain a slow, positive flow of inert gas throughout the experiment.

  • Melting: Slowly heat the furnace to a temperature approximately 10-20 °C above the salt's melting point (e.g., 220 °C). Allow the temperature to stabilize completely. The salt will melt to form a clear, colorless liquid, which is now the electrolyte[5].

  • Equilibration: Allow the cell to equilibrate at the set temperature for 30-60 minutes before beginning electrochemical measurements.

Protocol 3: Determination of the Electrochemical Window via Cyclic Voltammetry (CV)

Principle: Cyclic voltammetry is used to determine the potential range within which the electrolyte is stable (i.e., does not undergo oxidation or reduction). This is achieved by sweeping the potential on an inert working electrode and observing the potential at which a sharp increase in current occurs, indicating electrolyte decomposition.

Procedure:

  • Setup: Prepare the molten salt cell as described in Protocol 2. Connect the electrodes to a potentiostat.

  • Initial Scan: Set the potentiostat to perform a cyclic voltammogram. Start at the open-circuit potential (OCP).

  • Cathodic Limit: Scan in the negative direction from the OCP at a typical scan rate (e.g., 50 mV/s). The potential at which a sharp, irreversible increase in cathodic current occurs defines the cathodic limit. This corresponds to the reduction of the [SbPh₄]⁺ cation.

  • Anodic Limit: Reset the potential to the OCP. Scan in the positive direction. The potential at which a sharp increase in anodic current is observed defines the anodic limit. This corresponds to the oxidation of the Br⁻ anion.

    • Trustworthiness Check: The definition of the "limit" is often set as the potential where the current density reaches a specific threshold (e.g., 0.5 mA/cm²). This must be applied consistently for comparing different electrolytes.

  • Data Interpretation: The electrochemical stability window (ESW) is the potential difference between the anodic and cathodic limits.

CV_Setup cluster_cell High-Temperature Electrochemical Cell (in Furnace) WE Working Electrode (Pt) Electrolyte Molten [SbPh₄]Br (at >210°C) CE Counter Electrode (Pt) RE Reference Electrode (Ag/Ag⁺) Potentiostat Potentiostat Potentiostat->WE WE lead Potentiostat->CE CE lead Potentiostat->RE RE lead

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Toxicity: Antimony compounds are toxic. Avoid inhalation of dust and direct contact with skin and eyes.

  • Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for heavy metal waste.

References

  • Wikipedia. (n.d.). Pentaphenylantimony. Retrieved from [Link]

  • Poupon, J. C., Boezio, A. A., & Charette, A. B. (2006). Tetraarylphosphonium Salts as Solubility‐Control Groups: Phosphonium‐Supported Triphenylphosphine and Azodicarboxylate Reagents.
  • Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590.
  • Rohrmann, C. A. (1977). Oxidation of hydrogen halides to elemental halogens with catalytic molten salt mixtures (U.S. Patent No. 4,107,280). U.S.
  • Stell, T. C., Ziller, J. W., & Heyduk, A. F. (2021). Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data. Journal of the American Chemical Society, 143(26), 9889-9897.
  • Ross, R. A., & Stimson, V. R. (1962). Catalysis by hydrogen halides in the gas phase. Part XXVI. Isopropylamine and hydrogen bromide. Journal of the Chemical Society, 1602-1606.
  • Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. ResearchGate. Retrieved from [Link]

  • Ereztech. (n.d.). This compound. Retrieved from [Link]

  • Golding, B. T., & Ioannou, P. V. (1977). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. Journal of the Chemical Society, Perkin Transactions 1, 1925-1928.
  • Gevorgyan, V., & Kulkarni, V. (2012). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Organic letters, 14(23), 5944-5947.
  • Khan, M. A., et al. (2023). Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry, 39(4), 845-852.
  • Rand, M. J., & Tnemec, J. (1960). EVIDENCE FOR THE INFLUENCE OF TRACES OF HYDROGEN HALIDES IN HALOGEN EXCHANGE REACTIONS. Journal of the American Chemical Society, 82(10), 2845-2846.
  • Ziller, J. W., et al. (2023). Geometry of Pentaphenylantimony in Solution: Support for a Trigonal Bipyramidal Assignment from X-ray Absorption Spectroscopy and Vibrational Spectroscopic Data. Semantic Scholar. Retrieved from [Link]

  • Nagwa. (2020). Lesson Video: Electrolysis of Molten Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88914, this compound. Retrieved from [Link]

  • Cognito. (2020). GCSE Chemistry - Electrolysis of Molten Lead Bromide. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions (temperature, solvent, concentration) for Tetraphenylantimony Bromide.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Tetraphenylantimony Bromide ((C₆H₅)₄SbBr). The content moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for systematic optimization and troubleshooting of key reaction parameters: temperature, solvent, and concentration.

Core Synthesis Pathway: A Strategic Overview

The synthesis of this compound, a pentavalent organoantimony compound, is most reliably achieved through a Grignard reaction. While several theoretical routes exist, the reaction of a phenyl Grignard reagent with a triphenylantimony(V) dihalide offers superior control over stoichiometry and helps minimize side products.

The recommended two-stage pathway is as follows:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent.

  • Synthesis and Quench: The pre-formed Grignard reagent is then reacted with Triphenylantimony Dibromide. This is followed by an aqueous workup to yield the final product.

This approach is favored because it separates the often-finicky Grignard formation from the main reaction, allowing for better characterization and quantification of the nucleophile before its use.

Workflow cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Synthesis & Purification Bromobenzene + Mg Bromobenzene + Mg Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene + Mg->Phenylmagnesium Bromide Anhydrous Ether (THF or Et₂O) Reaction_Mixture Reaction Mixture Phenylmagnesium Bromide->Reaction_Mixture Low Temperature (-10 °C to 0 °C) Triphenylantimony Dibromide Triphenylantimony Dibromide Triphenylantimony Dibromide->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Aqueous NH₄Cl Workup Pure_Product Pure (C₆H₅)₄SbBr Crude_Product->Pure_Product Recrystallization

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) on Reaction Optimization

This section addresses common questions regarding the fine-tuning of reaction parameters to maximize yield and purity.

Q1: What are the optimal temperature ranges for each stage of the synthesis?

A1: Temperature control is arguably the most critical parameter in this synthesis. Different stages require distinct thermal conditions to balance reaction rate with the suppression of side reactions.

  • Grignard Formation: The initiation of this reaction often requires gentle heating to overcome the activation energy and disrupt the passivating oxide layer on the magnesium. However, the reaction is highly exothermic. Once initiated, the flask should be immediately cooled to maintain a gentle reflux. Aggressive heating can promote the formation of biphenyl as a significant impurity[1]. A target temperature of 35-50°C (depending on the solvent) is typical.

  • Reaction with Triphenylantimony Dibromide: This step should be conducted at low temperatures. The addition of the Grignard reagent to the triphenylantimony dibromide solution should be performed between -10°C and 0°C . This sub-ambient temperature minimizes side reactions and provides maximum control over the reaction rate. After the addition is complete, the mixture is typically allowed to warm slowly to room temperature to ensure the reaction proceeds to completion.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a multifaceted role, primarily in solvating and stabilizing the Grignard reagent. The key requirements are that the solvent must be aprotic and anhydrous.

Grignard reagents are strong bases and will be destroyed by even trace amounts of acidic protons, such as those from water or alcohols[2]. The solvent's etheric oxygen atoms coordinate to the magnesium center, forming a complex that stabilizes the reagent in solution.

SolventBoiling Point (°C)Grignard Solubilizing AbilityConsiderations
Diethyl Ether (Et₂O) 34.6GoodHigh volatility can make it difficult to maintain anhydrous conditions and poses a fire hazard.
Tetrahydrofuran (THF) 66ExcellentHigher boiling point and better solvating power than Et₂O. It is the most commonly recommended solvent.

Recommendation: Anhydrous Tetrahydrofuran (THF) is the preferred solvent for both its excellent solvating properties and its suitable boiling point, which allows for effective temperature management.

Q3: What are the ideal reactant concentrations and molar ratios?

A3: Proper stoichiometry is essential for a clean reaction.

  • Molar Ratio: A slight excess of the Grignard reagent is recommended to ensure the complete consumption of the more valuable triphenylantimony dibromide starting material. A molar ratio of 1.1 to 1.2 equivalents of Phenylmagnesium Bromide to 1.0 equivalent of Triphenylantimony Dibromide is optimal.

  • Concentration: The concentration of the Grignard reagent typically falls within the 0.5 M to 1.5 M range. Higher concentrations can increase the rate of reaction but may also favor the formation of the biphenyl side product[1]. Running the reaction under overly dilute conditions can slow the reaction rate unnecessarily. A concentration of approximately 1.0 M is a robust starting point for optimization. The concentration of the Grignard reagent can be determined via titration before use for precise control[3].

Troubleshooting Guide

Even with optimized conditions, experimental challenges can arise. This guide addresses common problems and provides a logical framework for their resolution.

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Impure_Product Impure Product Incorrect_Temp Poor Temperature Control Impure_Product->Incorrect_Temp Side_Reactions Biphenyl Formation Impure_Product->Side_Reactions Wet_System Moisture Contamination Dry_Components Oven-Dry Glassware, Use Anhydrous Solvents Wet_System->Dry_Components Inactive_Mg Inactive Magnesium Activate_Mg Activate Mg (I₂, Grinding) Inactive_Mg->Activate_Mg Optimize_Temp Use Ice Bath, Monitor Exotherm Incorrect_Temp->Optimize_Temp Side_Reactions->Optimize_Temp Purify Recrystallize Product Side_Reactions->Purify Bad_Stoichiometry Incorrect Stoichiometry Titrate_Grignard Titrate Grignard Reagent Bad_Stoichiometry->Titrate_Grignard

Caption: Troubleshooting common issues in this compound synthesis.

Problem: The Grignard reaction fails to initiate.
  • Potential Cause: The surface of the magnesium turnings is likely coated with a passivating layer of magnesium oxide. Alternatively, trace moisture in the glassware or solvent is quenching the reaction as it begins.

  • Solution:

    • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the flask with a glass rod to expose a fresh metal surface.

    • Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide.

    • Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents.

Problem: The final product yield is low.
  • Potential Cause: The most common cause is an inaccurate determination of the Grignard reagent concentration, leading to the use of insufficient nucleophile. Alternatively, the Grignard reagent may have degraded due to exposure to air or moisture.

  • Solution:

    • Quantify the Grignard: The concentration of the prepared Phenylmagnesium Bromide solution should be determined by titration against a known standard (e.g., sec-butanol with 1,10-phenanthroline as an indicator) before adding it to the reaction[3].

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from Grignard formation to the final quench, to prevent degradation by atmospheric oxygen or water.

Problem: The final product is an off-white or yellow powder, and the melting point is broad and lower than expected (Literature MP: 204°C[5][6][7]).
  • Potential Cause: The primary impurity is likely biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored by higher temperatures[1].

  • Solution:

    • Temperature Control: Maintain strict temperature control during Grignard formation and addition. Ensure the exotherm is managed with an ice-water or dry ice/acetone bath.

    • Purification: Biphenyl can typically be removed from this compound by careful recrystallization. A mixed solvent system, such as toluene/hexane or ethanol/water, is often effective. The desired product is generally less soluble in non-polar solvents like hexane, allowing the more non-polar biphenyl impurity to be washed away.

Detailed Experimental Protocol

This protocol is a model procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Magnesium turnings

  • Bromobenzene (anhydrous)

  • Iodine (one crystal)

  • Triphenylantimony Dibromide

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium Chloride (NH₄Cl) solution (saturated, aqueous)

  • Toluene (reagent grade)

  • Hexane (reagent grade)

Procedure:

  • Preparation of Phenylmagnesium Bromide (approx. 1.0 M in THF):

    • Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Oven-dry all glassware and assemble while hot.

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask with a heat gun until initiation.

    • Once the reaction begins, immediately begin cooling the flask in a water bath. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture for an additional 1-2 hours at room temperature to ensure complete reaction.

  • Synthesis of this compound:

    • In a separate, dry, three-neck flask under nitrogen, dissolve Triphenylantimony Dibromide (1.0 eq) in anhydrous THF.

    • Cool this solution to 0°C using an ice-water bath.

    • Slowly add the prepared Phenylmagnesium Bromide solution (1.1 eq) via cannula or dropping funnel to the stirred, cooled solution over 1 hour. Maintain the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic components.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot toluene.

    • Slowly add hexane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

    • Characterize the product by melting point (expected: 204°C with decomposition[4][5][6]) and other spectroscopic methods as available.

References

  • American Elements. Tetraphenylantimony(V) Bromide Technical Data. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88914, this compound. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. [Link]

  • Ashenhurst, J. Master Organic Chemistry: Reactions of Grignard Reagents. [Link]

  • ResearchGate. Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). [Link]

  • Organic Syntheses. Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)-. [Link]

  • ResearchGate. Synthesis of tetraphenylphosphonium bromide. [Link]

  • LookChem. CAS 21450-52-2, this compound. [Link]

  • American Elements. Triphenylantimony Dibromide Technical Data. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Effect of the counter-ion on the structures of tetraphenylantimony(V)–stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. [Link]

  • Ereztech. This compound Technical Data. [Link]

  • ResearchGate. Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. [Link]

  • ResearchGate. Synthesis and structure of bis(tetraphenylantimony) malonate. [Link]

  • The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. [Link]

  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. Studies on the Grignard Reaction IV. The Quantitative Determination of Grignard Reagent Concentration. [Link]

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How to scale up reactions involving Tetraphenylantimony Bromide from lab to pilot plant.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scaling up chemical processes involving Tetraphenylantimony Bromide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot plant production. Moving from the bench to a pilot plant is not merely about using larger glassware; it involves a fundamental shift in how we approach and control reaction parameters. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the complex challenges you may encounter.

Part 1: Foundational Safety in Scale-Up

Handling any chemical at a larger scale requires a renewed and more stringent approach to safety. This compound, as an organoantimony compound, necessitates careful planning and execution.

Frequently Asked Questions: Safety Protocols

Q: What are the primary hazards associated with this compound that I should be more concerned about at the pilot scale?

A: At the pilot scale, the primary hazards of this compound—toxicity and environmental impact—are amplified due to the increased quantities involved. According to safety data, it is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] Dermal exposure can lead to irritation, and chronic exposure to antimony compounds may cause respiratory, cardiovascular, and other systemic effects.[1][2][3] A spill or loss of containment event at the pilot scale poses a much greater risk to personnel and the environment than a lab-scale incident.

Q: What specific Personal Protective Equipment (PPE) and engineering controls are necessary for handling pilot-scale quantities?

A: For pilot-scale operations, standard laboratory PPE is insufficient. A multi-layered approach is essential:

  • Engineering Controls: All transfers and manipulations of solid this compound should occur in a well-ventilated area, preferably within a contained system like a glovebox or a powder handling booth.[4] The reactor should be a closed system with appropriate off-gas scrubbing to capture any volatile antimony-containing species.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and particulates is recommended, especially during charging of the reactor.

    • Body Protection: Chemical-resistant coveralls or a full suit should be worn over daily work clothes.[5]

    • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) are required. Consider double-gloving during critical operations.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory, even when using a full-face respirator.[5]

Q: How should we manage waste and potential spills of antimony-containing compounds at a larger scale?

A: All waste, including contaminated solvents, filter cakes, and cleaning materials, must be treated as hazardous.[6] Waste streams should be segregated and clearly labeled. Work with your institution's Environmental Health & Safety (EHS) department to establish a specific waste disposal protocol.[7] For spills, have a dedicated spill kit containing absorbent materials, neutralizing agents (if applicable), and sealable containers for the collected waste. The spill response procedure must be clearly documented and all personnel trained on its execution.[6]

Part 2: Troubleshooting Guide for Pilot-Scale Operations

This section addresses common issues encountered during the scale-up process, explaining the underlying scientific principles and offering actionable solutions.

Issue 1: Thermal Management & Runaway Reactions

Q: My reaction is experiencing significant temperature spikes in the 50L pilot reactor, which never happened in the 1L lab flask. Why is this happening and how can I control it?

A: This is a classic and dangerous scale-up problem rooted in the non-linear scaling of heat transfer.[8] As you increase the reactor volume, the heat generated by the reaction (which is proportional to the volume) increases cubically (Volume ∝ radius³), while the reactor's ability to remove that heat (proportional to the surface area) only increases squarely (Area ∝ radius²).[9] This drastic decrease in the surface-area-to-volume ratio means the pilot reactor is much less efficient at dissipating heat than your lab flask.[9][10]

Solutions:

  • Perform Reaction Calorimetry: Before any pilot run, use a reaction calorimeter to precisely measure the heat of reaction (ΔHrxn).[11] This data is critical for calculating the adiabatic temperature rise—the maximum temperature your reaction would reach if all cooling failed.[11] This is a non-negotiable safety assessment.

  • Control Addition Rate: Do not add reagents all at once. A slow, controlled feed of the limiting reagent allows the reactor's cooling system to keep pace with the heat being generated.[12] The feed rate should be calculated based on your calorimetry data and the reactor's known heat removal capacity.[13]

  • Enhance Heat Removal: Relying on the reactor jacket alone is often insufficient.[10] Utilize internal cooling coils or an external heat exchanger loop to dramatically increase the heat transfer area and capacity.

  • Lower Reaction Concentration: Diluting the reaction mass increases the thermal capacity (the amount of energy the mixture can absorb for a given temperature rise), providing a larger safety buffer.

ParameterLaboratory Scale (1L Flask)Pilot Plant Scale (50L Reactor)Causality & Implication
Surface Area / Volume Ratio High (~4.8 m⁻¹)Low (~0.9 m⁻¹)Drastically reduced heat transfer efficiency per unit volume. High risk of overheating.[9]
Primary Heat Transfer Convection through flask wallForced convection via jacket/coilsRequires engineered solutions; natural convection is negligible.[13]
Thermal Mass LowHighTakes longer to heat and cool; stores significantly more energy, making runaways more severe.[12]
Recommended Safety Margin Standard practiceA safety margin of >100°C between operating temperature and the onset of thermal runaway is recommended.[11]The "50-degree rule" is often insufficient for pilot scale due to less efficient heat and mass transfer.[11]
Workflow: Troubleshooting Thermal Excursions

G start Temperature Excursion Detected in Pilot Reactor stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Is Cooling System at Max Capacity? emergency_cool Apply Emergency Cooling (if available) check_cooling->emergency_cool Yes assess_heat_transfer Is Heat Transfer Inefficient? check_cooling->assess_heat_transfer No stop_addition->check_cooling assess_kinetics Is Reaction Rate Too Fast? emergency_cool->assess_kinetics reduce_conc Plan Next Run with Lower Concentration assess_kinetics->reduce_conc Yes slow_feed Recalculate and Reduce Feed Rate assess_kinetics->slow_feed Yes assess_kinetics->assess_heat_transfer No end_safe Reaction Stabilized & Investigated reduce_conc->end_safe slow_feed->end_safe improve_ht Install/Check Internal Cooling Coils assess_heat_transfer->improve_ht Yes check_jacket Verify Jacket Fluid Temp & Flow Rate assess_heat_transfer->check_jacket Yes improve_ht->end_safe check_jacket->end_safe

Issue 2: Mixing, Mass Transfer & Reaction Selectivity

Q: My pilot-scale reaction is giving a lower yield and a higher percentage of impurities compared to the lab. What's going on?

A: This is a strong indicator of mass transfer limitations, which are directly tied to mixing efficiency. In the lab, a simple magnetic stir bar can create a well-mixed, homogenous environment. In a large tank, achieving the same level of mixing is a significant engineering challenge. Poor mixing can lead to localized "hot spots" of high reactant concentration, which can favor the formation of byproducts.[14] If your reaction involves multiple phases (e.g., a solid reactant), inefficient mixing will reduce the interfacial area available for the reaction to occur, slowing the overall rate and potentially allowing side reactions to dominate.[10][14]

Solutions:

  • Characterize the Mixing Regime: Understand the difference between laminar and turbulent flow, characterized by the Reynolds Number (Re).[14][15] For most reactions, turbulent flow is desired to ensure rapid homogenization. The choice of impeller, its size, and its speed (RPM) are critical.

  • Select the Right Impeller: The impeller type must match the process. A Rushton turbine is excellent for gas dispersion, while a pitched-blade turbine or hydrofoil is better for solid suspension and bulk fluid motion.[14]

  • Optimize Agitator Speed: Simply increasing the RPM is not always the answer and can cause other issues like excessive shear. The goal is to find the minimum agitator speed that provides adequate suspension of solids or dispersion of liquids without creating other problems. This is often determined through visual observation (if possible) and in-process sampling.

  • Check Feed Pipe Location: Where you introduce your reagent matters. The feed pipe should be positioned in a high-mixing zone, near the impeller, to ensure rapid dispersion and prevent localized concentration gradients.[14]

Logical Relationship: Mixing Parameters and Reaction Outcome

G cluster_input Input Parameters cluster_process Process Dynamics cluster_output Reaction Outcomes AgitatorSpeed Agitator Speed (RPM) MixingRegime Mixing Regime (Re) AgitatorSpeed->MixingRegime ImpellerType Impeller Type & Size ImpellerType->MixingRegime Baffles Reactor Baffles Baffles->MixingRegime MassTransfer Mass Transfer Rate (kLa) MixingRegime->MassTransfer HeatTransfer Heat Transfer Rate (U) MixingRegime->HeatTransfer Yield Yield MassTransfer->Yield Purity Purity / Byproducts MassTransfer->Purity CycleTime Reaction Cycle Time MassTransfer->CycleTime HeatTransfer->Purity

Issue 3: Crystallization & Product Isolation

Q: The this compound isolated from the pilot reactor is a fine powder that is difficult to filter, whereas the lab process gave nice, large crystals. Why the difference?

A: Crystallization is highly sensitive to scale-dependent parameters like cooling rate and mixing.[16][17] The large volume of the pilot reactor and the high efficiency of its cooling jacket can lead to very rapid, uncontrolled cooling. This creates a high degree of supersaturation quickly, favoring rapid nucleation of many small crystals over the slow growth of larger ones. Furthermore, the high shear environment near the impeller in a large reactor can cause crystal breakage (attrition), further reducing the particle size.

Solutions:

  • Control the Cooling Profile: Implement a programmed, linear cooling ramp instead of simply crash-cooling the batch. A slower cooling rate will maintain a lower level of supersaturation, promoting crystal growth.

  • Optimize Agitation: During the crystallization phase, reduce the agitation speed. The goal is to keep the crystals suspended to ensure uniform cooling, but not to mix so aggressively that you cause significant attrition.

  • Consider Seeding: Introduce a small quantity of pre-made, high-quality crystals at the point of supersaturation. This provides a template for crystal growth and can give you much better control over the final particle size distribution.

Unit OperationLaboratory ScalePilot Plant ScaleKey Scale-Up Considerations
Crystallization Beaker/Flask with stir barJacketed, baffled reactorCooling rate, agitation intensity, and potential for seeding must be carefully controlled.[18]
Filtration Büchner Funnel (Vacuum)Filter Press, CentrifugeSlower filtration times due to larger volume and potentially smaller particle size. Equipment selection is critical.
Drying Vacuum OvenTray Dryer, Tumble DryerInefficient drying can leave residual solvent. Ensure uniform bed depth and adequate airflow/vacuum.[19]
Part 3: General Scale-Up FAQs

Q: What is the single most important first step before attempting to scale up a reaction involving this compound?

A: The first and most critical step is to conduct a comprehensive risk assessment.[12] This involves a team of chemists, chemical engineers, and safety professionals who review every aspect of the process, from raw material handling to waste disposal.[20] The goal is to identify potential hazards, assess their likelihood and severity, and establish robust control measures before any reagents are ordered for the pilot plant.

Q: Is there a rule for how much I can increase the batch size at each step?

A: A widely accepted best practice is to never scale a reaction by more than a factor of 3 to 10 in a single step.[12] For example, moving from a 1L flask to a 5L reactor is a reasonable step. Moving directly from 1L to 100L is highly discouraged as it introduces too many unknowns and significantly increases the risk of failure or a safety incident.[12]

Q: When should I consider moving from batch to continuous flow processing for an organometallic reaction like this?

A: Continuous flow processing, often using microreactors, is an excellent alternative to batch processing, especially for highly exothermic or potentially hazardous reactions.[21] The extremely high surface-area-to-volume ratio of flow reactors offers superior temperature control, minimizing the risk of thermal runaways.[11][21] If your reaction with this compound is fast and highly exothermic, or if it involves unstable intermediates, a continuous flow setup could provide a safer and more efficient path to scale-up.[22]

References
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • Kumar, B. N. P., & Babu, B. S. (2025). Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. International Journal of Novel Research and Development, 10(9). Retrieved from [Link]

  • Frontiers. (n.d.). Speciality Grand Challenges in Organometallic Catalysis. Retrieved from [Link]

  • Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Fraunhofer IMM. (n.d.). Scalable continuous organometallic reagent formation and consumption. Retrieved from [Link]

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Tetraphenylantimony(V) Bromide. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Antimony. Retrieved from [Link]

  • Shanghai ELE. (2025, December 29). How to evaluate the performance of a mixing reactor?. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Antimony - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (2000, November). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). SCALE‐UP OF MASS TRANSFER‐LIMITED REACTIONS. Retrieved from [Link]

  • MDPI. (2026, January 25). Design and Evaluation of a Laboratory-Scale Thermal ALD System: Case Study of ZnO. Retrieved from [Link]

  • BS Publications. (n.d.). Pilot Plant Scale up Techniques. Retrieved from [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

  • ESPI Metals. (n.d.). Antimony. Retrieved from [Link]

  • Capital Resin Corporation. (2024, October 17). Dos and Don'ts for Pilot Testing Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses.
  • IFT.org. (n.d.). Good Practices for Pilot Plants. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Antimony - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ACS Publications. (2015, March 4). Modules for Introducing Organometallic Reactions: A Bridge between Organic and Inorganic Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 29-51 Antimony, Sb, Purity 99.999%, 1-3mm random sized pieces. Retrieved from [Link]

  • Cultivated Meat Shop. (2025, September 2). Mixing in Bioreactors: Scale-Up Best Practices. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21450-52-2,this compound. Retrieved from [Link]

  • Pilot Plant Best Practices. (n.d.). Scaling Up Without Compromising Quality. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

  • Jinzong Machinery. (2024, August 7). Building a Pilot Plant for Chemical Testing. Retrieved from [Link]

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Analytical methods for monitoring the progress of reactions with Tetraphenylantimony Bromide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reactions with Tetraphenylantimony Bromide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (Ph₄SbBr). This guide is designed to provide expert insights and practical troubleshooting advice for monitoring the progress of chemical reactions involving this versatile organoantimony reagent. Our goal is to empower you with the knowledge to select the appropriate analytical methods, interpret your data accurately, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your analytical approach from the outset.

Q1: I'm starting a new reaction with this compound. What is the best "first-line" analytical technique to see if my reaction is working?

For most applications, Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR, is the recommended initial technique.[1] The primary reason is that it is non-destructive and provides rich structural information about the major components in your reaction mixture.[2] You can directly observe the disappearance of the characteristic signals of the phenyl protons on the starting material and the appearance of new signals corresponding to your product(s). By comparing the integration of these signals over time, you can quantitatively track the reaction's progress. NMR is exceptionally powerful for getting a clear, real-time picture of the transformation occurring in the flask.[3][4]

Q2: My reaction is complex, with potential side products and intermediates. How do I choose between NMR, Mass Spectrometry, and Chromatography?

The choice depends on the specific information you need. Each technique offers unique advantages.

  • NMR Spectroscopy: Best for identifying and quantifying the primary starting materials and products, providing detailed structural information. It is ideal when you have a relatively "clean" reaction without a multitude of components.[2][5]

  • Mass Spectrometry (MS): Excellent for detecting and identifying compounds with high sensitivity, especially when coupled with a separation technique. Electrospray Ionization (ESI-MS) is particularly well-suited for identifying the tetraphenylstibonium cation ([Ph₄Sb]⁺) or other charged derivatives.[6][7]

  • Chromatography (HPLC, GC): Essential for separating complex mixtures.[8] For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] When coupled with a detector like a mass spectrometer (LC-MS) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), it becomes an incredibly powerful tool for separating, identifying, and quantifying all components, including trace-level impurities and side products.[10][11]

The following decision tree can guide your selection process:

start What is my primary analytical goal? q_structure Need detailed structural data on major components? start->q_structure Identify Structure q_separate Need to separate a complex mixture? start->q_separate Separate Components q_sensitive Need high sensitivity for trace components or intermediates? start->q_sensitive Detect & Quantify q_structure->q_separate No ans_nmr Use NMR Spectroscopy q_structure->ans_nmr Yes q_separate->q_sensitive No ans_hplc Use HPLC q_separate->ans_hplc Yes ans_ms Use Mass Spectrometry (e.g., ESI-MS, LC-MS, LC-ICP-MS) q_sensitive->ans_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

In-Depth Method Guides & Troubleshooting

This section provides detailed, question-and-answer-based guides for the most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for monitoring reactions in organometallic chemistry.[4]

Q: How do I use ¹H NMR to monitor the consumption of this compound?

The four phenyl groups on the antimony center produce a characteristic set of signals in the aromatic region of the ¹H NMR spectrum (typically between 7.0 and 8.5 ppm). As the reaction proceeds, the chemical environment around the antimony atom changes, causing a shift in the position and multiplicity of these phenyl proton signals.

  • Causality: The electronic properties of the substituents on the antimony atom directly influence the magnetic shielding of the nearby phenyl protons. When the bromide anion is replaced by another group, this shielding effect is altered, leading to a new, distinct signal for the product.

  • Procedure:

    • At t=0, take a small aliquot from the reaction mixture and prepare an NMR sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum. This is your baseline.

    • At subsequent time points (e.g., 1h, 4h, 24h), repeat the process.

    • To determine the conversion, integrate a well-resolved signal from the starting material and a well-resolved signal from the product. The relative ratio of these integrals corresponds to the molar ratio of the two species in the mixture.

Q: My aromatic signals are overlapping, making quantification difficult. What are my options?

Overlapping signals are a common challenge. Here are some strategies:

  • Use a Higher Field Magnet: NMR spectrometers with higher magnetic fields (e.g., 600 MHz vs. 300 MHz) offer greater spectral dispersion, which can often resolve overlapping peaks.[1]

  • ¹³C NMR: While requiring longer acquisition times, ¹³C NMR spectra often have better signal separation in the aromatic region. The principle is the same: track the disappearance of starting material carbon signals and the appearance of product signals.

  • Selective 1D NOE: If there's a unique proton on your product (e.g., from a newly added ligand), you can irradiate it and look for a Nuclear Overhauser Effect (NOE) enhancement in the phenyl region to confirm which signals belong to the product.

Q: My NMR peaks are unusually broad, or new peaks are appearing and disappearing. What could be the cause?

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic metals (e.g., from a catalyst or impurity) can cause significant line broadening.

  • Chemical Exchange: If your reaction is in equilibrium or involves a dynamic process that occurs on the NMR timescale, you can observe peak broadening or coalescence. Running the NMR at a lower temperature can sometimes slow this process down, resulting in sharper signals for the individual species.

  • Sample Inhomogeneity: The reaction itself can cause changes in the sample's magnetic susceptibility, leading to a distorted magnetic field and poor lineshapes.[2] Ensure your sample is well-mixed and consider re-shimming the spectrometer if quality degrades over time.

Mass Spectrometry (MS)

MS is unparalleled in its sensitivity and ability to confirm molecular weights.

Q: I want to confirm the formation of a new tetraphenylantimony derivative. What is the best MS technique?

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the ideal choice. This compound exists in solution as the [Ph₄Sb]⁺ cation and a Br⁻ anion. ESI is a "soft" ionization technique that is perfect for analyzing pre-existing ions in solution. You will observe the [Ph₄Sb]⁺ cation at its corresponding mass-to-charge ratio (m/z). If your reaction forms a new cationic product, ESI-MS will detect it with high sensitivity.[6][7]

Q: My reaction is expected to be neutral. How can I use MS?

Even for neutral products, ESI-MS can often detect them as adducts with ions like Na⁺, K⁺, or NH₄⁺, which are commonly present in trace amounts. Alternatively, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be effective for ionizing neutral organometallic compounds. For volatile compounds, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a classic choice, though it is a "harder" technique that often causes significant fragmentation.[12]

Q: I need to detect and quantify organoantimony compounds at very low concentrations in a complex matrix. What is the state-of-the-art method?

For ultra-trace analysis, High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard.[10][13]

  • HPLC separates the different organoantimony species in your sample.[14]

  • ICP-MS acts as an element-specific detector. It is incredibly sensitive and can detect antimony at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[15] This hyphenated technique allows you to quantify each antimony-containing compound separated by the HPLC column.[11]

Troubleshooting MS Data

Problem Potential Cause Recommended Solution
No Signal Incorrect ionization mode; Low concentration; Ion suppression from salts or buffers. Verify you are in the correct mode (positive for cations). Concentrate the sample. Dilute the sample to reduce suppression effects or perform a sample cleanup (e.g., solid-phase extraction).
Complex/Unidentifiable Spectrum In-source fragmentation or reactions; Presence of multiple adducts (Na⁺, K⁺). Reduce the cone voltage or source temperature to minimize fragmentation. Scrutinize the mass differences between major peaks to identify common adducts.

| Isotope Pattern Mismatch | Incorrect molecular formula assigned. | Antimony has two stable isotopes (¹²¹Sb and ¹²³Sb). Use an isotope pattern calculator to confirm that your observed pattern matches the theoretical pattern for your proposed formula. |

General Experimental Troubleshooting Workflow

When a reaction doesn't proceed as expected, a systematic approach is crucial.[16]

Q: My reaction isn't working. Where do I start?

Follow this workflow to diagnose the issue methodically.

start Reaction Issue Identified (e.g., No Conversion by NMR/TLC) q_reagents Are reagents pure and anhydrous? Are solvents dry? start->q_reagents q_conditions Are temperature, atmosphere, and stoichiometry correct? q_reagents->q_conditions Yes act_reagents Verify reagent quality. Use freshly dried solvents. q_reagents->act_reagents No q_initiation Did the reaction initiate at all? q_conditions->q_initiation Yes act_conditions Double-check experimental setup and calculations. q_conditions->act_conditions No q_side_reaction Is an unexpected product forming? q_initiation->q_side_reaction Yes act_initiation Consider an initiator if required. Check for catalyst poisoning. q_initiation->act_initiation No q_workup Was product lost during workup/purification? q_side_reaction->q_workup No act_characterize Isolate and characterize the new spot/peak (LC-MS, NMR). q_side_reaction->act_characterize Yes act_workup Analyze aqueous layers and filter media. Check for product volatility. q_workup->act_workup Yes end Problem Resolved q_workup->end No act_reagents->q_reagents act_conditions->q_conditions act_initiation->q_initiation act_characterize->end act_workup->end

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • American Elements. (n.d.). Tetraphenylantimony(V) Bromide. Retrieved from American Elements Website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88914, this compound. Retrieved from PubChem. [Link]

  • K. C. M. F. T. T. M. K. M. G. S. S. S. S. S. M. K. P. (2021). Fluorescent organo-antimony compounds as precursors for syntheses of redox-active trimeric and dimeric alkali metal antimonides: an insight into electron transfer reduction processes. Dalton Transactions. [Link]

  • LibreTexts. (2022). NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). Analytical techniques and methods used for antimony speciation analysis in biological matrices. Retrieved from ResearchGate. [Link]

  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from Agilent Technologies. [Link]

  • Pregosin, P. S. (Ed.). (2009). NMR in Organometallic Chemistry. Wiley-VCH. [Link]

  • Eller, P. M., & Haartz, J. C. (1978). Sampling and analytical methods for antimony and its compounds--a review. American Industrial Hygiene Association Journal, 39(10), 790–800. [Link]

  • Colton, R., D'Agostino, A., & Traeger, J. C. (2007). Mass spectrometry of inorganic, coordination and organometallic compounds. John Wiley & Sons. [Link]

  • Ferguson, G., & Hawley, D. M. (1972). Stibonium compounds: crystal and molecular structures of tetraphenylantimony(V) bromide, perchlorate, and tetraphenylborate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1549-1553. [Link]

  • Sýkora, J., Číhal, P., & Dračínský, M. (2018). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 90(15), 9035–9042. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]

  • Tentamus Group. (2024). Determination of Contaminants: HPLC vs. GC. Retrieved from Tentamus. [Link]

  • American Elements. (n.d.). Triphenylantimony Dibromide. Retrieved from American Elements Website. [Link]

  • Pregosin, P. S. (1998). Probing organometallic structure and reactivity by transition metal NMR spectroscopy. Chemical Society Reviews, 27(4), 281-289. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from AMP Tech Instruments. [Link]

  • Oriental Journal of Chemistry. (2022). Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry, 38(4). [Link]

  • G. O. T. M. L. F. K. W. M. T. (2001). Mass Spectrometric Identification and Characterization of Antimony Complexes With Ribose-Containing Biomolecules and an RNA Oligomer. Journal of the American Society for Mass Spectrometry, 12(7), 780-789. [Link]

  • Mir, J., Montalvo, G., Cerdà, V., & Avivar, J. (2022). Simple and Fast Two-Step Fully Automated Methodology for the Online Speciation of Inorganic Antimony Coupled to ICP-MS. Molecules, 27(8), 2399. [Link]

  • Bruker. (n.d.). Organometallic Chemistry. Retrieved from Bruker Corporation. [Link]

  • Harrington, C. F., & Crighton, J. S. (2008). Analysis of organometal(loid) compounds in environmental and biological samples. TrAC Trends in Analytical Chemistry, 27(1), 39-48. [Link]

  • Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic and Organometallic Compounds. John Wiley & Sons. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Retrieved from ResearchGate. [Link]

  • Wilson, J. J. (2014). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of British Columbia. [Link]

  • Wikipedia. (n.d.). Organoantimony chemistry. Retrieved from Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Phenylation: Comparing Tetraphenylantimony Bromide with Other Key Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a phenyl group onto a molecule—a process known as phenylation—is a cornerstone transformation. This modification can profoundly influence a compound's biological activity, material properties, and pharmacokinetic profile. Consequently, the choice of a phenylating agent is a critical decision in the design and execution of synthetic strategies. This guide provides an in-depth, objective comparison of tetraphenylantimony bromide with other widely used phenylating agents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

The Phenylation Reaction: A Gateway to Molecular Diversity

Phenylation, the attachment of a phenyl group (-C₆H₅) to a substrate, is a fundamental tool in the chemist's arsenal. The phenyl group's rigidity, hydrophobicity, and electronic properties can impart desirable characteristics to a molecule, such as enhanced stability, altered solubility, and new biological interactions. This has made phenylation a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.

The primary classes of phenylation reactions involve the formation of carbon-heteroatom (C-O, C-N) or carbon-carbon (C-C) bonds. This guide will focus on C-O and C-N phenylation, which are crucial for the synthesis of diaryl ethers and N-arylanilines, prevalent motifs in numerous bioactive compounds.

This compound: An Emerging Player in Phenylation Chemistry

This compound (Ph₄SbBr) is a pentavalent organoantimony compound that has garnered attention as a potent phenylating agent. Structurally, it features a central antimony atom bonded to four phenyl groups and one bromide ion.

Properties and Handling

This compound is typically a stable, crystalline solid at room temperature, which can be an advantage in terms of handling and storage compared to some more reactive or air-sensitive reagents. However, like all antimony compounds, it should be handled with care due to its potential toxicity.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should always be worn, and all manipulations should be performed in a well-ventilated fume hood.[1][2]

A Comparative Analysis of Phenylating Agents

The selection of a phenylating agent is dictated by several factors, including the nature of the substrate, the desired reaction conditions, functional group tolerance, and considerations of cost, toxicity, and atom economy. Here, we compare this compound with three other major classes of phenylating agents.

Reactivity and Substrate Scope
Phenylating AgentTypical SubstratesGeneral ReactivityKey AdvantagesKey Disadvantages
This compound (Ph₄SbBr) Phenols, Alcohols, AminesModerate to highGood yields for O- and N-phenylation, stable solidPotential toxicity of antimony byproducts, requires stoichiometric amounts
Triphenylbismuth Diacetate (Ph₃Bi(OAc)₂) Phenols, AminesHighMild reaction conditions, often high yieldingBismuth waste, can require stoichiometric use
Phenylboronic Acid (PhB(OH)₂) Phenols, Amines (Chan-Lam coupling)High (with catalyst)Low toxicity, broad functional group tolerance, catalyticRequires a copper or palladium catalyst, can be sensitive to reaction conditions
Organotin Reagents (e.g., PhSnBu₃) (Primarily for C-C coupling)High (with catalyst)Well-established for Stille couplingHigh toxicity of tin byproducts, purification can be challenging

Table 1: Comparison of Key Features of Phenylating Agents

Mechanistic Considerations: Understanding the "Why"

The choice of a phenylating agent is intrinsically linked to its reaction mechanism. Understanding these pathways allows for rational optimization of reaction conditions and troubleshooting of unexpected outcomes.

3.2.1. Phenylation with this compound

The phenylation of phenols and amines with this compound is often facilitated by a copper catalyst. The proposed mechanism involves the formation of a copper phenoxide or amide, which then undergoes a ligand exchange with the organoantimony(V) reagent. Reductive elimination from a transient organocopper(III) intermediate then furnishes the desired phenylated product.

G cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu + Nu-H - H⁺ Cu(III)-Nu-Ph Cu(III)-Nu-Ph Cu(II)-Nu->Cu(III)-Nu-Ph + Ph₄SbBr - Ph₃SbBr⁺ Cu(I) Cu(I) Cu(III)-Nu-Ph->Cu(I) Reductive Elimination (Product: Ph-Nu) Product Product Cu(III)-Nu-Ph->Product Cu(I)->Cu(II) Oxidation Ph₄SbBr Ph₄SbBr Ph₄SbBr->Cu(II)-Nu Nu-H Nu-H Nu-H->Cu(II)

Figure 1: Proposed catalytic cycle for copper-catalyzed phenylation with this compound.

3.2.2. Chan-Lam Coupling with Phenylboronic Acid

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-O and C-N bonds using boronic acids.[3][4] The reaction is believed to proceed through a similar copper-mediated cycle involving transmetalation with the boronic acid and reductive elimination. A key advantage of this method is the low toxicity of the boronic acid and its byproducts.[4]

G cluster_1 Chan-Lam Catalytic Cycle Cu(II)cat Cu(II)cat Cu(II)-Nu Cu(II)-Nu Cu(II)cat->Cu(II)-Nu + Nu-H - H⁺ Cu(III)-Nu-Ph Cu(III)-Nu-Ph Cu(II)-Nu->Cu(III)-Nu-Ph + PhB(OH)₂ - B(OH)₃ Cu(I)cat Cu(I)cat Cu(III)-Nu-Ph->Cu(I)cat Reductive Elimination (Product: Ph-Nu) Product Product Cu(III)-Nu-Ph->Product Cu(I)cat->Cu(II)cat Oxidation PhB(OH)₂ PhB(OH)₂ PhB(OH)₂->Cu(II)-Nu Nu-H Nu-H Nu-H->Cu(II)cat

Figure 2: Simplified catalytic cycle for the Chan-Lam coupling reaction.

Experimental Data: A Head-to-Head Comparison

To provide a tangible comparison, we present representative experimental data for the O-phenylation of p-cresol, a common model substrate.

Phenylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ph₄SbBr Cu(OAc)₂K₂CO₃Toluene1102485Hypothetical Data*
Ph₃Bi(OAc)₂ NoneEt₃NCH₂Cl₂RT1292[5]
PhB(OH)₂ Cu(OAc)₂PyridineCH₂Cl₂RT1895[6]

Table 2: Comparative Yields for the O-Phenylation of p-Cresol *Note: Specific experimental data for the phenylation of p-cresol with this compound is not readily available in the cited literature. This data is a plausible representation based on the general reactivity of organoantimony(V) reagents.

Experimental Protocols: From Theory to Practice

The following protocols provide a detailed, step-by-step methodology for the O-phenylation of a phenol using this compound and, for comparison, phenylboronic acid via a Chan-Lam coupling.

Protocol for O-Phenylation using this compound

Rationale: This protocol utilizes a copper(II) acetate catalyst to facilitate the transfer of a phenyl group from the pentavalent antimony reagent to the phenol. Toluene is chosen as a high-boiling solvent to drive the reaction to completion. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide.

G start Start step1 Combine p-cresol, Ph₄SbBr, Cu(OAc)₂, and K₂CO₃ in a round-bottom flask. start->step1 step2 Add dry toluene under an inert atmosphere (N₂ or Ar). step1->step2 step3 Heat the reaction mixture to 110 °C with stirring. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Cool to room temperature and quench with NH₄Cl (aq). step4->step5 step6 Extract with an organic solvent (e.g., ethyl acetate). step5->step6 step7 Dry the organic layer over Na₂SO₄, filter, and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End step8->end

Figure 3: Workflow for O-Phenylation using this compound.

Materials:

  • p-cresol (1.0 mmol)

  • This compound (1.1 mmol)

  • Copper(II) acetate (0.1 mmol)

  • Potassium carbonate (2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol, this compound, copper(II) acetate, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol for Chan-Lam O-Phenylation using Phenylboronic Acid

Rationale: This protocol employs the well-established Chan-Lam coupling conditions. Copper(II) acetate serves as the catalyst, and pyridine acts as both a base and a ligand. The reaction is typically performed at room temperature and is known for its excellent functional group tolerance.

Materials:

  • p-cresol (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Copper(II) acetate (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add p-cresol, phenylboronic acid, and copper(II) acetate.

  • Add dichloromethane and pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound presents itself as a viable and effective reagent for phenylation reactions, particularly for the synthesis of diaryl ethers and N-arylanilines. Its stability as a solid offers handling advantages over some other reactive species. However, the stoichiometric nature of the reagent and the potential toxicity of antimony-containing byproducts are important considerations.

In comparison, the Chan-Lam coupling using phenylboronic acid offers a more environmentally benign and often more versatile catalytic approach, especially given the low toxicity of boronic acid derivatives. Triphenylbismuth diacetate also demonstrates high reactivity under mild conditions.

The choice of the optimal phenylating agent will ultimately depend on the specific requirements of the synthesis, including the substrate's functional group compatibility, the desired scale of the reaction, and the laboratory's capabilities for handling and waste disposal. As research continues to uncover new catalytic systems and methodologies, the toolbox for phenylation will undoubtedly expand, offering chemists even more precise and efficient ways to construct these vital molecular architectures.

References

  • Sharutin, V. V., et al. (2000). Phenylation of Antimony(V) Organic Compounds with Pentaphenylantimony. The Structure of Tetraphenylantimony Chloride. Russian Journal of General Chemistry, 70(6), 873-875. [Link]

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A Comparative Guide to Tetraphenylantimony Bromide and Tetraphenylphosphonium Bromide as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the optimization of chemical reactions is a cornerstone of innovation. Phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between immiscible reactants, offering greener and more efficient synthetic routes.[1] At the heart of this methodology lies the phase-transfer catalyst itself, with onium salts such as quaternary phosphonium and ammonium compounds being the most common.[2] This guide provides an in-depth technical comparison of two such catalysts: Tetraphenylantimony Bromide and Tetraphenylphosphonium Bromide. While the latter is a well-established catalyst, this guide will explore the emerging potential of its antimony analogue, drawing on available experimental data and theoretical principles to inform catalyst selection.

The Principle of Phase-Transfer Catalysis: A Mechanistic Overview

Phase-transfer catalysis facilitates the reaction between two or more reactants that are in different phases, typically an aqueous and an organic phase.[3] The catalyst, an onium salt, transports a reactant, usually an anion, from the aqueous phase into the organic phase where the other reactant resides.[3] This is achieved through the formation of a lipophilic ion pair between the onium cation and the reactant anion.[4] Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired chemical transformation. The onium cation then returns to the aqueous phase to repeat the cycle.

PTC_Mechanism A Na⁺Y⁻ QBr_aq Q⁺Br⁻ QY_org Q⁺Y⁻ QBr_aq->QY_org Anion Exchange RX R-X RY R-Y RX->RY QY_org->RX Reaction QBr_org Q⁺Br⁻ QY_org->QBr_org Product Formation QBr_org->QBr_aq Catalyst Regeneration

Caption: Experimental workflow for the comparative study.

Data Presentation and Interpretation

The results of the comparative study should be tabulated to allow for a clear and objective assessment of catalyst performance.

CatalystReaction Time (h)Yield of 4-ethylanisole (%)
Tetraphenylphosphonium Bromide1
This compound1
Tetrabutylammonium Bromide1
No Catalyst1

A higher yield of 4-ethylanisole in the presence of this compound would provide strong evidence for its superior catalytic activity in this type of nucleophilic substitution reaction.

Conclusion and Future Outlook

While Tetraphenylphosphonium Bromide is a reliable and effective phase-transfer catalyst, the available evidence, particularly from studies on related stibonium salts, suggests that this compound holds significant promise as a more active catalyst. [1]The proposed comparative study would provide definitive data to guide catalyst selection for Williamson ether synthesis and other related transformations. The higher Lewis acidity and polarizability of the antimony center are the likely drivers for this enhanced reactivity.

For researchers and drug development professionals, the choice of catalyst can have a profound impact on reaction efficiency, yield, and overall process greenness. While the cost and availability of this compound may currently be a limiting factor compared to its phosphonium analogue, its potential for superior performance warrants further investigation and could lead to the development of more efficient and sustainable synthetic methodologies.

References

  • Royal Society of Chemistry. (2019).
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  • Khan, A., et al. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590.
  • Barontini, F., et al. (2005). The Thermal Degradation Process of Tetrabromobisphenol A. Chemical Engineering Transactions, 7, 331-336.
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  • MacMillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Singh, P., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5948.
  • Beilstein Journal of Organic Chemistry. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1766-1793.
  • Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]

  • National Institutes of Health. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. PubMed Central. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

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  • Semantic Scholar. (2021). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at. Retrieved from [Link]

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  • ChemRxiv. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

  • YouTube. (2025, February 8). What Is Phase Transfer Catalysis? - Chemistry For Everyone. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. Journal of the Chemical Society, Perkin Transactions 2.

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A comparative study of the catalytic activity of different tetraphenylstibonium salts.

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of chemical synthesis, the quest for efficient and selective catalysts remains a paramount objective for researchers, scientists, and professionals in drug development. While phosphonium and ammonium salts have long been staples in the catalytic toolbox, their heavier pnictogen counterparts, the stibonium salts, represent a less explored yet potentially potent class of catalysts. This guide provides a comprehensive comparative study of the catalytic activity of different tetraphenylstibonium salts, offering insights into their synthesis, physical properties, and catalytic applications, supported by experimental data and detailed protocols.

Introduction to Tetraphenylstibonium Salts in Catalysis

Tetraphenylstibonium salts, characterized by a central antimony atom bonded to four phenyl groups, are quaternary onium salts with the general formula [Ph₄Sb]⁺X⁻. Their catalytic potential, much like their lighter phosphonium and ammonium analogs, lies in their ability to function as phase-transfer catalysts (PTCs) and Lewis acids.[1][2] The bulky, lipophilic tetraphenylstibonium cation can effectively shuttle anionic reactants from an aqueous or solid phase into an organic phase, thereby accelerating reactions between immiscible reactants.[3] The choice of the counter-anion (X⁻) can significantly influence the salt's physical properties and, consequently, its catalytic efficacy. This guide focuses on a comparative analysis of tetraphenylstibonium halides, specifically the bromide and iodide salts, to elucidate the structure-activity relationships that govern their performance.

Synthesis of Tetraphenylstibonium Halides

The synthesis of tetraphenylstibonium halides is a well-established process, typically involving the reaction of a triphenylantimony precursor with an aryl halide or via a Grignard reagent. The selection of the synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to tetraphenylstibonium bromide.

cluster_synthesis Synthesis of Tetraphenylstibonium Bromide triphenylstibine Triphenylstibine (Ph₃Sb) triphenylstibine_dichloride Triphenylstibine Dichloride (Ph₃SbCl₂) triphenylstibine->triphenylstibine_dichloride Chlorination bromobenzene Bromobenzene (PhBr) grignard_formation Formation of Phenylmagnesium Bromide (PhMgBr) bromobenzene->grignard_formation with Mg in Ether reaction Reaction with PhMgBr grignard_formation->reaction triphenylstibine_dichloride->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis purification Recrystallization hydrolysis->purification product Tetraphenylstibonium Bromide ([Ph₄Sb]Br) purification->product cluster_ptc Phase-Transfer Catalysis Cycle catalyst_aq [Ph₄Sb]⁺X⁻ (aq) anion_exchange Anion Exchange [Ph₄Sb]⁺Y⁻ catalyst_aq->anion_exchange with Na⁺Y⁻ (aq) catalyst_org [Ph₄Sb]⁺Y⁻ (org) anion_exchange->catalyst_org Phase Transfer reaction Reaction with R-Z Product R-Y catalyst_org->reaction catalyst_return [Ph₄Sb]⁺Z⁻ (org) reaction->catalyst_return anion_return Anion Exchange catalyst_return->anion_return Phase Transfer anion_return->catalyst_aq

Caption: The catalytic cycle of a tetraphenylstibonium salt in a phase-transfer reaction.

The Influence of the Halide Anion

In many phase-transfer catalyzed reactions, the nucleophilicity and lipophilicity of the anion play a crucial role. For the cycloaddition of CO₂ to epoxides, a reaction where onium salts are effective catalysts, the catalytic activity often follows the order I⁻ > Br⁻ > Cl⁻. [4]This trend is attributed to the superior nucleophilicity of the iodide ion in the ring-opening of the epoxide, which is often the rate-determining step. [5] Similarly, in nucleophilic substitution reactions, such as the alkylation of amines or phenols, the more nucleophilic and less tightly bound iodide anion is expected to lead to a faster reaction rate compared to the bromide anion when transported into the organic phase by the tetraphenylstibonium cation. [6][7] Expected Catalytic Performance:

Based on the principles of phase-transfer catalysis and evidence from analogous onium salt systems, we can predict the following trend in catalytic activity for tetraphenylstibonium halides:

Ph₄SbI > Ph₄SbBr > Ph₄SbCl > Ph₄SbF

This predicted order is a direct consequence of the increasing nucleophilicity and decreasing ion-pairing strength as we move down the halogen group. The higher electrolytic conductivity of Ph₄SbI further supports the notion that it will provide a higher concentration of catalytically active anions in the organic phase.

Experimental Protocol: Phase-Transfer Catalyzed Alkylation of Phthalimide (Gabriel Synthesis)

This protocol is a representative example of a phase-transfer catalyzed reaction where tetraphenylstibonium salts can be employed.

Materials:

  • Phthalimide

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃)

  • Tetraphenylstibonium bromide or Tetraphenylstibonium iodide (as catalyst)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), potassium carbonate (1.5 eq), and the tetraphenylstibonium salt catalyst (0.05 eq).

  • Add toluene and water to create a biphasic system.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-alkylated phthalimide, which can be further purified by recrystallization or column chromatography.

Expected Outcome and Comparison:

When comparing the catalytic performance of tetraphenylstibonium bromide and iodide in this reaction, it is anticipated that the iodide salt will result in a faster reaction rate and potentially a higher yield under identical reaction conditions. This is due to the in-situ generation of a more reactive alkyl iodide from the alkyl bromide via the Finkelstein reaction, catalyzed by the iodide ion from the phase-transfer catalyst.

Conclusion and Future Outlook

Tetraphenylstibonium salts, particularly the bromide and iodide derivatives, are promising catalysts for a variety of organic transformations, most notably in phase-transfer catalysis. While direct comparative studies on their catalytic activity are not abundant in the current literature, a logical framework based on their physical properties and the well-documented behavior of their lighter congeners allows for a strong predictive comparison. The higher electrolytic conductivity and the superior nucleophilicity of the iodide anion strongly suggest that tetraphenylstibonium iodide will generally exhibit higher catalytic activity than its bromide counterpart.

The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers looking to explore the catalytic potential of these intriguing compounds. Further research focusing on direct, quantitative comparisons of the catalytic activity of a wider range of tetraphenylstibonium salts in various benchmark reactions is highly encouraged. Such studies will undoubtedly solidify their position in the modern synthetic chemist's toolkit and may unveil unique catalytic properties arising from the specific nature of the antimony center.

References

  • Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

  • Eftaiha, A. F., et al. (2022). CO₂ Fixation into Cyclic Carbonates Catalyzed by Single-Site Aprotic Organocatalysts. ResearchGate. Available from: [Link]

  • Khan, A., et al. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590.
  • Lu, X.-B., & Darensbourg, D. J. (2012). Cobalt catalysts for the coupling of CO2 and epoxides to provide polycarbonates and cyclic carbonates. Chemical Society Reviews, 41(4), 1462-1484.
  • Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Group Meeting. Available from: [Link]

  • Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts.
  • PTC Organics, Inc. N-Alkylations Using Catalytic Tetrabutylammonium Iodide. Available from: [Link]

  • Saleem, F., et al. (2020). Kinetic study for styrene carbonate synthesis via CO2 cycloaddition to styrene oxide using silica-supported pyrrolidinopyridinium iodide catalyst. ResearchGate. Available from: [Link]

  • Khan, A., Azad, A. K., Hussain, I., & Uddin, F. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. Asian Journal of Chemistry, 22(5), 3583-3590. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available from: [Link]

  • Panza, N., et al. (2022). Experimental and theoretical insight into the mechanism of CO2 cycloaddition to epoxides catalyzed by ammonium ferrates. ResearchGate. Available from: [Link]

  • Sharma, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.
  • Khan, A., et al. (2010). Synthesis, Characterization and Conductivity Studies of Tetraphenylstibonium Halides and Trihalides. ACG Publications. Available from: [Link]

  • D'Elia, V., et al. (2020). Cycloaddition of CO2 to epoxides by highly nucleophilic 4-aminopyridines: establishing a relationship between carbon basicity and catalytic performance by experimental and DFT investigations. Organic Chemistry Frontiers. Available from: [Link]

  • Vizza, F., et al. (2013). Cycloaddition of carbon dioxide to epoxides catalysed by supported ionic liquids. Catalysis Science & Technology. Available from: [Link]

  • North, M., & Pasquale, R. (2010). Cycloaddition of CO2 to epoxides catalyzed by imidazolium-based polymeric ionic liquids. ResearchGate. Available from: [Link]

  • Baj, S., & Siewniak, A. (2007). Catalytic coupling of epoxides and CO2 to cyclic carbonates by carbon nanotube supported quaternary ammonium salts. ResearchGate. Available from: [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Gryba, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131-18144.
  • Wikipedia. (2023, November 29). Tetrabutylammonium bromide. In Wikipedia. [Link]

  • Li, K., et al. (2017). Cycloaddition of different epoxides to CO 2 with the catalytic system 1/TBAB. ResearchGate. Available from: [Link]

  • Sun, J., et al. (2021). Experimental and theoretical investigation for the cycloaddition of carbon dioxide to epoxides catalyzed by potassium and boron co-doped carbon nitride. Journal of Colloid and Interface Science, 602, 747-757.
  • Sakhare, V. D., & Shinde, S. B. (2012). S-Alkylation of thiophenol under biphasic versus triphasic phase transfer catalysis. Journal of Chemical and Pharmaceutical Research, 4(3), 1589-1591.
  • Roy, S., & Guin, J. (2015). A facile and efficient protocol for dialkylation of 4H-cyclopenta[2,1-b:3,4-b']dithiophene and its 2,6-dibromo derivative under phase transfer catalysis. RSC Advances. Available from: [Link]

  • D'Oca, M. G. M., et al. (2019).
  • Sharma, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules (Basel, Switzerland), 25(24), 5918.
  • Gauthron, I., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5463-5473.
  • Kumar, A., et al. (2019). Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight.

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A Comparative Benchmarking Guide: Tetraphenylantimony Bromide versus Commercial Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the pursuit of efficient and selective catalysts is paramount. This guide provides an in-depth technical comparison of Tetraphenylantimony Bromide, an organoantimony(V) compound, against a widely used commercial catalyst, Dibutyltin Oxide, in the context of a fundamental organic transformation: esterification. While organoantimony compounds are recognized for their Lewis acidic properties, their catalytic performance in mainstream organic reactions remains a subject of academic curiosity more than widespread industrial application.[1][2] This document aims to bridge this gap by presenting a hypothetical, yet scientifically grounded, benchmarking study to evaluate the potential of this compound as a viable catalyst.

The core of this guide is a detailed experimental protocol for the esterification of benzoic acid with methanol, a reaction of significant academic and industrial relevance. By juxtaposing the projected performance of this compound with the established efficacy of Dibutyltin Oxide, we aim to provide a clear and objective assessment for researchers exploring novel catalytic systems.

The Rationale for a Benchmarking Study: Unveiling Catalytic Potential

The selection of a catalyst is a critical decision in process development, directly impacting reaction efficiency, yield, and overall economic viability. While commercial catalysts like organotin compounds are well-established for esterification, the exploration of novel catalysts is driven by the desire for improved performance, milder reaction conditions, and potentially unique selectivity profiles.[3] Organoantimony(V) compounds, such as this compound, present an intriguing possibility due to the Lewis acidic nature of the central antimony atom, which is essential for activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.[4]

This guide, therefore, is structured as a prospective benchmarking study. It outlines the necessary experimental framework to conduct a head-to-head comparison, providing a blueprint for researchers to validate the catalytic prowess of this compound in their own laboratories.

Experimental Design: A Head-to-Head Comparison

The following protocol details a rigorous and self-validating experimental setup for benchmarking this compound against Dibutyltin Oxide in the esterification of benzoic acid with methanol.

Reaction Scheme:
Materials and Reagents:
  • Benzoic Acid (≥99.5%)

  • Methanol (Anhydrous, ≥99.8%)

  • This compound (≥98%)

  • Dibutyltin Oxide (≥98%)

  • Toluene (Anhydrous, ≥99.8%)

  • Internal Standard (e.g., Dodecane)

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Experimental Protocol:
  • Catalyst Preparation and Handling:

    • Both this compound and Dibutyltin Oxide should be dried under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours before use to remove any adsorbed moisture.

    • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, especially if there is any sensitivity to air or moisture.

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add benzoic acid (e.g., 10 mmol, 1.22 g).

    • Add the chosen catalyst:

      • For this compound: Add a specific molar percentage (e.g., 1 mol%, 0.051 g). The optimal catalyst loading would need to be determined experimentally, but starting with a conventional loading is a logical first step.

      • For Dibutyltin Oxide: Add the same molar percentage (1 mol%, 0.025 g) for a direct comparison.

    • Add anhydrous methanol (e.g., 50 mL) and the internal standard (e.g., dodecane, 1 mmol, 0.17 g).

    • The use of a solvent like toluene can be considered to facilitate the azeotropic removal of water using a Dean-Stark apparatus, which would drive the equilibrium towards the product side.[5]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) with vigorous stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).

    • Quench the aliquots by cooling and diluting with a known volume of a suitable solvent (e.g., diethyl ether).

    • Analyze the aliquots by Gas Chromatography (GC) to determine the conversion of benzoic acid and the yield of methyl benzoate by comparing the peak areas with that of the internal standard.

  • Work-up and Product Isolation:

    • Upon completion of the reaction (as determined by GC analysis), cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted benzoic acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.

    • Purify the product by distillation or column chromatography if necessary.

  • Characterization:

    • Confirm the identity and purity of the isolated methyl benzoate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Benchmarking Workflow Diagram

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Prep_Reactants Prepare Reactants (Benzoic Acid, Methanol) Setup_A Reaction Setup A (TPASbBr) Prep_Reactants->Setup_A Setup_B Reaction Setup B (DBTO) Prep_Reactants->Setup_B Prep_Catalysts Prepare and Dry Catalysts (TPASbBr & DBTO) Prep_Catalysts->Setup_A Prep_Catalysts->Setup_B Reflux Heat to Reflux Setup_A->Reflux Setup_B->Reflux Monitor Monitor Reaction (GC Analysis) Reflux->Monitor Take Aliquots Monitor->Reflux Continue if incomplete Workup Reaction Work-up Monitor->Workup Proceed upon completion Isolation Product Isolation Workup->Isolation Characterization Characterization (NMR, FT-IR) Isolation->Characterization Data_Comparison Data Comparison Characterization->Data_Comparison

Caption: Experimental workflow for benchmarking catalysts.

Comparative Performance Analysis

The following table presents a hypothetical comparison of the expected performance of this compound and Dibutyltin Oxide based on existing literature for analogous systems. It is crucial to note that the data for this compound is an educated projection based on the known Lewis acidity of organoantimony(V) compounds and should be experimentally verified.

Performance MetricThis compound (Hypothetical)Dibutyltin Oxide (Literature-Based)
Catalyst Loading 1 mol%1 mol%
Reaction Temperature ~100-140 °C~140-200 °C
Reaction Time 4-8 hours6-12 hours
Expected Yield 85-95%90-98%
Selectivity High for esterificationHigh for esterification, can promote side reactions at higher temperatures
Catalyst Stability Potentially sensitive to moistureGenerally robust and stable
Catalyst Recovery Homogeneous, recovery may require extraction or distillationCan be heterogeneous, allowing for easier filtration and reuse in some cases

Mechanistic Considerations

The catalytic cycle for both this compound and Dibutyltin Oxide is predicated on their Lewis acidic nature.

Proposed Mechanism for this compound:

As a pentavalent organoantimony compound, this compound can act as a Lewis acid. The antimony center can coordinate to the carbonyl oxygen of the benzoic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the methanol. The bromide anion may also play a role in the proton transfer steps.

Mechanism_TPASbBr cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Reactants PhCOOH + Ph4SbBr Activated [PhCOOH---SbPh4]+ Br- Reactants->Activated Coordination Intermediate Tetrahedral Intermediate Activated->Intermediate + CH3OH Methanol CH3OH Product PhCOOCH3 + H2O Intermediate->Product Proton Transfer & Elimination Catalyst_Regen Ph4SbBr Product->Catalyst_Regen Catalyst Regeneration

Caption: Proposed catalytic cycle for this compound.

Established Mechanism for Dibutyltin Oxide:

Dibutyltin Oxide is a well-established esterification catalyst. It is believed to react with the carboxylic acid to form a distannoxane intermediate, which then coordinates with both the alcohol and the carboxylic acid, facilitating the ester formation through a series of ligand exchange and elimination steps.[6]

Conclusion and Future Outlook

This guide has presented a comprehensive framework for benchmarking the catalytic performance of this compound against a commercial standard, Dibutyltin Oxide, for the esterification of benzoic acid. While direct comparative data for this compound is scarce, the proposed experimental protocol and hypothetical performance analysis provide a solid foundation for researchers to explore its potential.

The key takeaway is that while organoantimony(V) compounds like this compound are theoretically capable of catalyzing esterification reactions due to their Lewis acidity, their practical efficacy, stability, and cost-effectiveness compared to established commercial catalysts need to be rigorously evaluated. Future research should focus on obtaining empirical data to validate the hypotheses presented in this guide. Such studies will be instrumental in determining whether this compound and related organoantimony compounds can transition from academic curiosities to valuable tools in the synthetic chemist's arsenal.

References

  • Facile Access to Organostibines via Selective Organic Superbase Catalyzed Antimony-Carbon Protonolysis. (2025). Request PDF. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Organoantimony chemistry. Wikipedia. [Link]

  • Reaction of benzaldehyde condensed with ethylene glycol. ResearchGate. [Link]

  • esterification of benzoic acid to methyl benzo
  • Screening of reaction conditions in the esterification of benzoic acid with methanol. ResearchGate. [Link]

  • Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. PHYWE. [Link]

  • Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. PHYWE. [Link]

  • Lab5 procedure esterific
  • Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]

  • The results of catalytic acetalization of benzaldehyde with ethylene glycol in the presence and absence of catalysts. ResearchGate. [Link]

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  • Acetalization of benzaldehyde with ethylene glycol. ResearchGate. [Link]

  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate. [Link]

  • Applications of Antimony in Catalysis. ResearchGate. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. PubMed. [Link]

  • Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. ResearchGate. [Link]

  • Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). ResearchGate. [Link]

  • Applications of Antimony in Catalysis. PubMed. [Link]

  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. [Link]

  • Synthesis process of tetrabutylammonium bromide.
  • Mechanistic investigation of organocatalysis. eScholarship.org. [Link]

  • Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry. [Link]

  • Glycolaldehyde or ethylene glycol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.